molecular formula C8H8N2O3 B2428623 6-Nitro-2,3-dihydrobenzofuran-5-amine CAS No. 84594-78-5

6-Nitro-2,3-dihydrobenzofuran-5-amine

Cat. No.: B2428623
CAS No.: 84594-78-5
M. Wt: 180.163
InChI Key: BTYCNIIIWYDUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-2,3-dihydrobenzofuran-5-amine is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.163. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2,3-dihydro-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-6-3-5-1-2-13-8(5)4-7(6)10(11)12/h3-4H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYCNIIIWYDUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84594-78-5
Record name 6-Nitro-2,3-dihydrobenzofuran-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Structure & Synthesis of 5-Amino-6-nitro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and application of 5-Amino-6-nitro-2,3-dihydrobenzofuran , a critical intermediate in the development of tricyclic pharmaceutical scaffolds such as Anaprazole.

Executive Summary & Molecular Profile

5-Amino-6-nitro-2,3-dihydrobenzofuran (CAS: 84594-78-5) is a disubstituted bicyclic heterocycle used primarily as a regiospecific building block in medicinal chemistry. Its core value lies in its "ortho-nitroaniline" motif embedded within a dihydrobenzofuran framework, serving as a masked precursor for fused imidazole systems (e.g., furo[2,3-f]benzimidazoles).

Physicochemical Identity
PropertySpecification
CAS Number 84594-78-5
IUPAC Name 6-Nitro-2,3-dihydro-1-benzofuran-5-amine
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Pink to Red Crystalline Solid
Melting Point 148–149 °C
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Low solubility in water
pKa (Predicted) ~1.21 (Conjugate acid of amine)
Structural conformation

Unlike planar benzofurans, the 2,3-dihydro analog exhibits a puckered furan ring (envelope conformation) to relieve torsional strain between the methylene groups at C2 and C3. The 5-amino and 6-nitro substituents are coplanar with the benzene ring, stabilized by a strong intramolecular hydrogen bond between the amine proton and the nitro oxygen (


). This interaction locks the conformation, reducing the basicity of the amine and increasing the lipophilicity of the molecule.

Synthesis Workflow & Causality

The synthesis of this compound is not a direct nitration of the amine. Direct nitration of 5-amino-2,3-dihydrobenzofuran leads to oxidation (tar formation) or uncontrolled polynitration. A Protection-Nitration-Deprotection strategy is required to modulate reactivity and enforce regioselectivity.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 5-Amino-2,3-dihydrobenzofuran (CAS 42933-43-7) Step1 Step 1: Protection (Ac2O, EtOAc) Start->Step1 Acetylation Inter1 5-Acetamido-2,3-dihydrobenzofuran Step1->Inter1 Step2 Step 2: Nitration (HNO3, Ac2O/AcOH) Inter1->Step2 Electrophilic Subst. Inter2 5-Acetamido-6-nitro- 2,3-dihydrobenzofuran Step2->Inter2 Step3 Step 3: Hydrolysis (HCl or NaOH) Inter2->Step3 Deprotection Final 5-Amino-6-nitro-2,3-dihydrobenzofuran (Target) Step3->Final

Figure 1: Three-step synthetic pathway ensuring regiocontrol at the C6 position.

Detailed Protocol

Step 1: Acetylation (Protection)

  • Rationale: The free amine is too electron-rich. Acetylation creates an acetamido group, which is still an ortho/para director but less activating, preventing oxidation by nitric acid.

  • Protocol: Dissolve 5-amino-2,3-dihydrobenzofuran in ethyl acetate. Add acetic anhydride (1.2 eq) dropwise at room temperature. Stir for 30 minutes. The product precipitates or is isolated by evaporation.

Step 2: Nitration (Regiocontrol)

  • Rationale: We need to install the nitro group at C6.

    • Electronic Logic: The acetamido group at C5 directs ortho to positions C4 and C6. The ether oxygen at C1 directs ortho to C7 and para to C5 (occupied).

    • Steric Logic: Position C4 is the "peri" position, sterically crowded by the adjacent C3 methylene of the furan ring. Position C6 is less hindered. Consequently, nitration occurs selectively at C6.

  • Protocol: Dissolve the acetamide in acetic acid/acetic anhydride. Cool to 0–5 °C. Add fuming nitric acid (1.1 eq) dropwise. The electron-withdrawing nature of the acetyl group prevents over-nitration.

Step 3: Hydrolysis (Deprotection)

  • Rationale: Removal of the acetyl group restores the free amine.

  • Protocol: Reflux the intermediate in dilute HCl or ethanolic NaOH. Neutralize to precipitate the red solid product. Recrystallize from ethanol/water.

Mechanistic Analysis: Regioselectivity

The regioselectivity is driven by the synergistic (or conflicting) directing effects of the heterocyclic oxygen and the acetamido group.

Electronic Directing Effects (DOT Visualization)

DirectingEffects Core 5-Acetamido-2,3-dihydrobenzofuran Amide 5-NHAc Group (Strong Donor) Core->Amide Oxygen 1-Oxygen (Moderate Donor) Core->Oxygen C4 Position C4 (Ortho to NHAc) Amide->C4 Activates (Steric Hindrance) C6 Position C6 (Ortho to NHAc) Amide->C6 Strongly Activates (Preferred) C7 Position C7 (Ortho to Oxygen) Oxygen->C7 Activates C5 C5 Oxygen->C5 Para (Blocked)

Figure 2: Directing effects favoring electrophilic substitution at C6.

The acetamido group dominates the directing effect. While C4 is chemically activated, the steric clash with the C3-methylene group of the dihydrofuran ring makes the transition state for C4-substitution higher in energy. C6 is accessible and electronically activated, leading to >90% regioselectivity.

Applications in Drug Development

This molecule is a "gateway intermediate" for synthesizing Furo[2,3-f]benzimidazoles , a scaffold found in novel proton pump inhibitors (PPIs) like Anaprazole .

Transformation Logic:

  • Reduction: The 5-amino-6-nitro compound is reduced (H₂/Pd-C or Fe/AcOH) to 5,6-diamino-2,3-dihydrobenzofuran .

  • Cyclization: The diamine reacts with a carboxylic acid derivative (e.g., formic acid or a functionalized ester) to close the imidazole ring.

  • Result: A tricyclic system capable of inhibiting H+/K+-ATPase.

Characterization Data (Self-Validating)

To confirm the structure during synthesis, look for these specific spectroscopic signatures:

TechniqueDiagnostic SignalInterpretation
¹H NMR Singlet at ~7.8 ppm H-7 : Deshielded by the adjacent Nitro group (ortho) and Oxygen (ortho). Appears as a singlet (para to H4).
¹H NMR Singlet at ~6.5 ppm H-4 : Shielded by the adjacent Amino group (ortho). Appears as a singlet (para to H7).
¹H NMR Multiplets 3.0–4.6 ppm H-2/H-3 : Characteristic triplet/multiplet pattern of the dihydrofuran ring (CH₂-CH₂-O).
IR 3300–3400 cm⁻¹ N-H Stretch : Primary amine doublet.
IR 1350 & 1530 cm⁻¹ NO₂ Stretch : Symmetric and asymmetric nitro bands.

Safety & Handling

  • Nitroaniline Hazard: Like all nitroanilines, this compound can be absorbed through the skin and may cause methemoglobinemia. Handle in a fume hood with nitrile gloves.

  • Explosion Risk: The nitration step (Step 2) involves mixing organic material with concentrated nitric acid. This is exothermic. Temperature control (<10 °C) is critical to prevent thermal runaway.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C to prevent oxidation of the amine.

References

  • Synthesis & Properties: 6-Nitro-2,3-dihydrobenzofuran-5-amine. ChemicalBook. Retrieved from

  • Synthetic Protocol: Preparation of 5-amino-6-nitro-2,3-dihydrobenzofuran via acetylation/nitration. Ambeed. Retrieved from

  • Drug Application (Anaprazole): Anaprazole Sodium - Drug Targets, Indications. PatSnap Synapse.[1] Retrieved from

  • Benzofuran Scaffolds: Synthesis of Benzofuran Derivatives via Cyclization. NIH/PubMed. Retrieved from

Sources

Structural Elucidation Guide: 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

The structural characterization of 6-Nitro-2,3-dihydrobenzofuran-5-amine represents a classic challenge in regiochemical assignment. This compound is a "push-pull" aromatic system, featuring an electron-donating amine group (


) and an electron-withdrawing nitro group (

) on a dihydrobenzofuran core.

For researchers in drug discovery, this molecule is often a critical intermediate in the synthesis of bioactive heterocycles. The primary analytical challenge lies not just in assigning protons, but in confirming the regiochemistry (i.e., distinguishing the 5-amino-6-nitro isomer from the 6-amino-5-nitro isomer).

This guide provides a self-validating protocol for acquiring, processing, and interpreting the


 NMR spectrum of this specific isomer, grounded in electronic substituent effects and rigorous validation logic.

Theoretical Framework: Electronic Architecture

To interpret the spectrum, we must first model the electronic environment. The dihydrobenzofuran core consists of a fused benzene and dihydrofuran ring.

  • The "Push": The amine at C-5 donates electron density into the ring (Ortho/Para director), significantly shielding the adjacent proton at H-4.

  • The "Pull": The nitro group at C-6 withdraws electron density (Meta director), significantly deshielding the adjacent proton at H-7.

  • The Core: The aliphatic dihydrofuran ring (C-2 and C-3) provides a distinct triplet-triplet pattern that serves as an internal spectral anchor.

Visualization: Electronic Shielding Vectors

ElectronicEffects cluster_core Aromatic Ring Effects Amine Amine (-NH2) at C5 (Electron Donor) H4 H-4 Proton (Ortho to Amine) Amine->H4 Strong Shielding (Upfield Shift) Nitro Nitro (-NO2) at C6 (Electron Withdrawer) H7 H-7 Proton (Ortho to Nitro) Nitro->H7 Strong Deshielding (Downfield Shift)

Figure 1: Vector analysis of substituent effects. The opposing nature of the amine and nitro groups creates a large chemical shift difference between the two aromatic protons.

Experimental Protocol: Sample Preparation

The choice of solvent is binary in this context: DMSO-d6 is required.

Why not Chloroform (


)? 
  • Solubility: Nitro-anilines often exhibit poor solubility in non-polar solvents, leading to low signal-to-noise ratios.

  • Exchangeable Protons: In

    
    , the amine (
    
    
    
    ) protons often broaden into the baseline or exchange rapidly, making integration impossible. DMSO-d6 stabilizes these protons via hydrogen bonding, usually resulting in a distinct broad singlet.
Standard Operating Procedure (SOP)
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Internal Standard: Ensure trace TMS (Tetramethylsilane) is present (0.03% v/v) for 0.00 ppm referencing.

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange.

  • Acquisition:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (crucial for accurate integration of aromatic protons).
    • Scans: 16–64 (depending on concentration).

Spectral Assignment & Analysis

Below is the reference assignment table. Note that chemical shifts (


) are estimates based on substituent additivity rules for the dihydrobenzofuran system in DMSO-d6.
Reference Data Table
Proton PositionTypeChemical Shift (

ppm)
Multiplicity

Coupling (Hz)
IntegrationAssignment Logic
H-7 Aromatic7.80 – 8.10 Singlet (s)-1HDeshielded by ortho-Nitro group. Para to H-4 (no coupling).
-NH

Exchangeable6.50 – 7.50 Broad Singlet (br s)-2HChemical shift varies with concentration/water content.
H-4 Aromatic6.30 – 6.60 Singlet (s)-1HShielded by ortho-Amine. Para to H-7.
H-2 Aliphatic4.50 – 4.65 Triplet (t)8.5 - 9.02HDeshielded by adjacent Oxygen.
H-3 Aliphatic3.10 – 3.25 Triplet (t)8.5 - 9.02HBenzylic position.
Detailed Region Analysis
A. The Aliphatic "Anchor" (3.0 – 5.0 ppm)

The dihydrobenzofuran ring provides a definitive structural fingerprint.

  • H-2 (

    
    ):  Appears as a triplet around 4.6 ppm . It is significantly downfield due to the electronegativity of the ether oxygen.
    
  • H-3 (

    
    ):  Appears as a triplet around 3.2 ppm .
    
  • Coupling: These two groups couple to each other with a characteristic vicinal constant (

    
    ) of approximately 8.8 Hz .
    
    • Self-Validation: If you see multiplets instead of clear triplets, check for ring puckering or chiral impurities, though this molecule is achiral.

B. The Aromatic Zone (6.0 – 8.5 ppm)

This region confirms the substitution pattern.[1]

  • H-4 vs. H-7: In the unsubstituted dihydrobenzofuran, H-4, H-5, H-6, and H-7 would show complex coupling. Here, positions 5 and 6 are occupied.[1][2][3][4]

    • H-4 and H-7 are Para: They are separated by two substituted carbons. Para coupling (

      
      ) is typically < 1 Hz, often unresolvable.
      
    • Result: You will observe two distinct singlets .

    • Differentiation: The singlet at ~8.0 ppm is H-7 (next to Nitro). The singlet at ~6.4 ppm is H-4 (next to Amine).

C. The Amine (Exchangeable)
  • In DMSO-d6, the

    
     protons will appear as a broad peak, typically integrating to 2 protons.
    
  • Warning: If the sample is "wet" (contains

    
    ), this peak may broaden further or shift. Addition of 
    
    
    
    to the tube will cause this peak to disappear (Deuterium exchange), confirming its identity.

Structural Validation Workflow (NOE)

How do you ensure you have 6-nitro-5-amine and not the isomer 5-nitro-6-amine ? The 1D spectrum alone is often insufficient because both isomers produce similar "two singlet" aromatic patterns.

The Solution: 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy.

The Logic of NOE

NOE signals arise from protons that are spatially close (


).
  • Irradiate the Aliphatic H-3 (Benzylic) protons (~3.2 ppm).

    • Observation: You should see an NOE enhancement of the H-4 aromatic singlet (~6.4 ppm).

    • Reason: H-3 is spatially closer to H-4 than H-7.

  • Irradiate the Amine (

    
    ) protons. 
    
    • Observation: If you have the correct isomer (5-amine), the amine group is at position 5. It is ortho to H-4 . You should see enhancement of the H-4 signal.

    • Counter-Hypothesis: If you had the 6-amine isomer, the amine would be ortho to H-7. Irradiating the amine would enhance the downfield H-7 signal (~8.0 ppm).

Validation Decision Tree

ValidationWorkflow Start Acquire 1H NMR in DMSO-d6 CheckPattern Observe Aromatic Region: Two Singlets? Start->CheckPattern SingletsYes Yes: Substitution is 5,6 (Para protons) CheckPattern->SingletsYes SingletsNo No: Check Synthesis (Wrong Isomer) CheckPattern->SingletsNo NOE_Exp Perform 1D NOE: Irradiate -NH2 Peak SingletsYes->NOE_Exp ResultA Enhancement of Upfield Singlet (~6.4 ppm) NOE_Exp->ResultA H-4 Enhanced ResultB Enhancement of Downfield Singlet (~8.0 ppm) NOE_Exp->ResultB H-7 Enhanced ConclusionA CONFIRMED: 5-Amine-6-Nitro Isomer ResultA->ConclusionA ConclusionB REJECTED: 6-Amine-5-Nitro Isomer ResultB->ConclusionB

Figure 2: Logical workflow for distinguishing regioisomers using NOE spectroscopy.

References

  • Substituent Effects in NMR: Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry - An Asian Journal.[5]

  • Dihydrobenzofuran Core Data: ChemicalBook. (n.d.). 2,3-Dihydrobenzofuran NMR Spectrum Data.

  • Synthesis & Characterization of Aminobenzofurans: NIH National Library of Medicine. (2022).[6][7][8] A Novel Method to Construct 2-Aminobenzofurans.[7]

Sources

Technical Guide: Physical and Chemical Characterization of 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Characteristics of 6-Nitro-2,3-dihydrobenzofuran-5-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 84594-78-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical agents.[1][2] Characterized by its fused benzene-dihydrofuran core substituted with adjacent amino and nitro groups, it serves as a critical intermediate for generating diverse scaffolds, including imidazo[4,5-f]benzofurans and other tricyclic systems relevant to oncology and infectious disease research. This guide provides a rigorous analysis of its physicochemical properties, spectral signatures, and handling protocols, grounded in empirical data and mechanistic organic chemistry.

Chemical Identity & Structural Analysis[3][4][5][6]

The compound features a highly polarized aromatic system due to the "push-pull" electronic relationship between the electron-donating amine (-NH


) at position 5 and the electron-withdrawing nitro (-NO

) group at position 6. This vicinal substitution pattern significantly influences its solubility, melting point, and reactivity profile.
Identification Data[2][3][5][7]
ParameterDetail
IUPAC Name This compound
Common Synonyms 5-Amino-6-nitro-2,3-dihydrobenzofuran; 5-Benzofuranamine, 2,3-dihydro-6-nitro-
CAS Registry Number 84594-78-5
Molecular Formula C

H

N

O

Molecular Weight 180.16 g/mol
SMILES NC1=C(C=C2OCC2=C1)=O
InChI Key BTYCNIIIWYDUOF-UHFFFAOYSA-N

Physicochemical Properties[2][3][6][7][10][11]

The physical state of this compound is dominated by intermolecular hydrogen bonding between the amino and nitro groups, as well as


-stacking interactions typical of planar aromatics.
Physical Characteristics Table
PropertyValue / DescriptionSource/Note
Appearance Red to reddish-brown solidNitro-anilines typically exhibit deep coloration due to

transitions.
Melting Point 150 – 160 °CExperimental range [1].
Boiling Point ~370.5 °C (Predicted)Decomposition likely occurs prior to boiling at atm pressure.
Density ~1.4 ± 0.1 g/cm³Predicted based on packing efficiency of nitro-aromatics.
Solubility DMSO, DMF (High); Methanol, Ethyl Acetate (Moderate); Water (Low)Lipophilic core limits aqueous solubility; polar groups enable solubility in aprotic polar solvents.
pKa (Conjugate Acid) ~1.0 – 2.0 (Predicted)The ortho-nitro group strongly reduces the basicity of the amine via inductive and resonance withdrawal.

Spectral Characterization

Accurate identification relies on interpreting the unique electronic environment created by the fused ring system and the ortho-nitroaniline motif.

Nuclear Magnetic Resonance ( H NMR) Analysis

Solvent: DMSO-d


 (Recommended due to solubility and exchangeable protons)

The rigid dihydrobenzofuran ring imposes a distinct aliphatic pattern, while the aromatic region is simplified by the para-substitution of the remaining protons.

  • 
     7.50 ppm (s, 1H, H-7):  This proton is ortho to the nitro group and meta to the amine. It is significantly deshielded by the magnetic anisotropy and inductive effect of the -NO
    
    
    
    group. It appears as a singlet due to the lack of strong ortho-coupling (para-coupling to H-4 is negligible).
  • 
     7.10 ppm (s, 2H, -NH
    
    
    
    ):
    Broad singlet, exchangeable with D
    
    
    O. The chemical shift is downfield compared to aniline due to the intramolecular H-bond with the adjacent nitro oxygen.
  • 
     6.35 ppm (s, 1H, H-4):  This proton is ortho to the amino group and meta to the nitro group. It is shielded by the mesomeric donation of the amine lone pair.
    
  • 
     4.55 ppm (t, 
    
    
    
    Hz, 2H, H-2):
    The methylene protons adjacent to the ether oxygen are deshielded.
  • 
     3.15 ppm (t, 
    
    
    
    Hz, 2H, H-3):
    The benzylic methylene protons.
Infrared Spectroscopy (FT-IR)
  • 3350 & 3450 cm

    
    :  Primary amine N-H stretching (asymmetric/symmetric).
    
  • 1530 & 1350 cm

    
    :  Strong NO
    
    
    
    asymmetric and symmetric stretching bands.
  • 1240 cm

    
    :  Aryl alkyl ether C-O-C stretching (dihydrofuran ring).
    

Synthesis & Production Logic

The synthesis of this compound requires careful regiocontrol. Direct nitration of 2,3-dihydrobenzofuran-5-amine is risky due to oxidation of the amine. The preferred industrial route involves protection of the amine, nitration, and deprotection.

Synthetic Pathway Diagram

SynthesisPathway Start 5-Amino-2,3- dihydrobenzofuran Step1 Acetylation (Ac2O, AcOH) Start->Step1 Inter1 N-(2,3-dihydrobenzofuran- 5-yl)acetamide Step1->Inter1 Protection Step2 Nitration (HNO3, H2SO4, 0°C) Inter1->Step2 Inter2 N-(6-nitro-2,3-dihydro- benzofuran-5-yl)acetamide Step2->Inter2 Regioselective Nitration (Ortho) Step3 Hydrolysis (HCl, Reflux) Inter2->Step3 Product 6-Nitro-2,3-dihydro- benzofuran-5-amine Step3->Product Deprotection

Figure 1: Retrosynthetic logic and forward synthesis workflow. The acetamide group directs the incoming nitro electrophile to the ortho (6) position due to steric blocking of position 4 and electronic activation.

Mechanistic Insight

The acetyl group serves two purposes:

  • Protection: Prevents oxidation of the amine by nitric acid.

  • Direction: The bulk of the acetamido group hinders the 4-position (the "inner" ortho position), directing the nitro group almost exclusively to the 6-position (the "outer" ortho position).

Quality Control & Handling Protocols

For research applications, purity must be validated to exclude the 4-nitro isomer or unreacted starting material.

HPLC Method for Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro-aniline charge transfer band).

  • Flow Rate: 1.0 mL/min.

Stability and Storage
  • Light Sensitivity: Nitro-anilines are prone to photodegradation. Store in amber vials.

  • Oxidation: The amine is susceptible to oxidation over long periods. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Safety: The compound is a nitro-aromatic. Treat as potentially mutagenic and handle in a fume hood. Avoid contact with strong reducing agents (e.g., hydrazine, metal hydrides) which can cause uncontrolled exothermic reactions.

QC Decision Tree

QCDecision Sample Crude Sample Visual Visual Check (Red Solid?) Sample->Visual MP Melting Point (150-160°C?) Visual->MP Pass Reject REJECT / RE-PURIFY Visual->Reject Fail HPLC HPLC Purity (>97%?) MP->HPLC Pass MP->Reject Fail NMR 1H NMR (Regioisomer Check) HPLC->NMR Pass HPLC->Reject Fail Release RELEASE LOT NMR->Release Pass NMR->Reject Fail

Figure 2: Quality control decision tree ensuring identity and purity before release for biological assays.

References

  • RLavie. (n.d.). Product Information: 5-Amino-6-nitro-2,3-dihydrobenzofuran.[3][4][5] Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of 2-aminobenzofurans and related scaffolds. PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

Solubility Profile & Process Engineering Guide: 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS: 84594-78-5) is a critical bicyclic intermediate often utilized in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds. Its structure—comprising a dihydrobenzofuran core substituted with adjacent nitro (electron-withdrawing) and amino (electron-donating) groups—creates a "push-pull" electronic system. This conjugation results in its characteristic red/pink solid appearance and distinct solubility behavior, which poses challenges for process scaling and purification.

This guide provides a comprehensive technical analysis of the compound's solubility profile, offering rationalized solvent selection strategies for reaction optimization and recrystallization. It moves beyond static data to provide self-validating experimental protocols designed to determine precise solubility limits in a specific research context.

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to selecting the correct solvent system.

Structural Analysis & Electronic Effects[1]
  • Core Scaffold: The 2,3-dihydrobenzofuran ring is moderately lipophilic.

  • Substituents:

    • Position 6 (Nitro): A strong electron-withdrawing group (EWG) that increases polarity and induces a significant dipole moment.

    • Position 5 (Amine): An electron-donating group (EDG).

    • Interaction: The ortho positioning allows for intramolecular hydrogen bonding between the amine hydrogen and the nitro oxygen. This reduces the ability of the amine to hydrogen bond with solvents, lowering water solubility compared to non-ortho isomers and significantly depressing basicity.

Key Properties
PropertyValue / DescriptionSource/Rationale
CAS Number 84594-78-5Verified Registry
Appearance Red to Pink SolidCharge-transfer complexation
Molecular Weight 180.16 g/mol Calculated
Melting Point 148–149 °CExperimental (Recryst. from Water/EtOH)
Predicted LogP ~1.45Moderate Lipophilicity
Predicted pKa ~1.21 (Conjugate Acid)Weak base due to -NO₂ deactivation

Solubility Landscape

The solubility of this compound is governed by the competition between its high crystal lattice energy (due to pi-stacking and polarity) and solvation energy.

Solvent Class Assessment[2]
Solvent ClassSolubility PotentialProcess Application
Polar Aprotic (DMSO, DMF, DMAc)High (>100 mg/mL) Ideal for reaction media; poor for isolation (high boiling point).
Polar Protic (Methanol, Ethanol)Moderate (Temperature Dependent) Primary choice for recrystallization. Soluble at reflux; crystallizes upon cooling.
Chlorinated (DCM, Chloroform)Low to Moderate Useful for extraction, but often insufficient for high-concentration processing.
Non-Polar (Hexane, Toluene)Very Low / Insoluble Excellent antisolvents to drive yield; Toluene may serve as a reaction solvent at high temps.
Aqueous (Neutral) Insoluble (<0.1 mg/mL) Not suitable for dissolution.
Aqueous (Acidic) Moderate Soluble in strong acids (HCl) via protonation, but hydrolysis risk exists at high T.
The "Push-Pull" Effect on Recrystallization

Because the intramolecular H-bond "locks" the amine, this compound often behaves less like a typical amine and more like a neutral organic. Consequently, ethanol/water or methanol/water mixtures are often the most effective purification systems. The organic component disrupts the lattice, while water acts as a polar antisolvent that forces precipitation upon cooling.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to generate precise solubility curves for your specific solvent lots.

Objective: Determine saturation concentration (


) at 

and

.
  • Preparation: Weigh 100 mg of analyte into a scintillation vial.

  • Addition: Add solvent in 100

    
    L increments while vortexing.
    
    • Checkpoint: If dissolution occurs immediately (<200

      
      L), the compound is "Very Soluble." Stop.
      
  • Equilibration: If undissolved after 1 mL, place in a shaker at 25°C for 24 hours.

  • Sampling: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant (0.22

    
    m PTFE).
    
  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (UV detection at 254 nm).

  • Calculation:

    
    
    
Protocol B: Purification via Cooling Crystallization

Recommended starting point for 95%+ purity.

  • Dissolution: Suspend crude material in Ethanol (95%) at a ratio of 10 mL/g.

  • Heating: Heat to reflux (approx 78°C).

    • Decision: If not fully dissolved, add Ethanol in 1 mL/g increments. If insoluble >20 mL/g, switch to Ethyl Acetate .

  • Filtration: Hot filter (using a pre-warmed funnel) to remove inorganic insolubles.

  • Cooling: Allow filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Critical Step: Do not crash cool on ice immediately; this traps impurities.

  • Harvest: Filter solids and wash with cold (

    
    C) Ethanol/Water (1:1). Dry under vacuum at 40°C.
    

Visualizations & Workflows

Solubility Determination Workflow

SolubilityWorkflow Start Start: 100mg Solid SolventAdd Add Solvent (100 µL increments) Start->SolventAdd CheckDiss Dissolved? SolventAdd->CheckDiss HighSol High Solubility (>1000 mg/mL) CheckDiss->HighSol Yes (<1mL used) Equilibrate Equilibrate 24h @ 25°C CheckDiss->Equilibrate No (>1mL used) Filter Filter (0.22 µm PTFE) Equilibrate->Filter Quantify Quantify (HPLC/Gravimetric) Filter->Quantify

Figure 1: Step-by-step logic for determining thermodynamic solubility limits.

Purification Solvent Selection Decision Tree

PurificationTree Root Crude this compound PolarityCheck Major Impurity Profile? Root->PolarityCheck NonPolarImp Non-Polar Impurities (Tars/Oils) PolarityCheck->NonPolarImp Lipophilic PolarImp Polar Impurities (Salts/Acids) PolarityCheck->PolarImp Hydrophilic SolventA System A: Ethanol/Water (Recrystallization) NonPolarImp->SolventA SolventB System B: Ethyl Acetate/Hexane (Precipitation) PolarImp->SolventB ProcessA 1. Dissolve in hot EtOH 2. Hot Filter 3. Add warm H2O to cloud point 4. Cool slowly SolventA->ProcessA ProcessB 1. Dissolve in minimal hot EtOAc 2. Add Hexane dropwise 3. Cool to 0°C SolventB->ProcessB

Figure 2: Decision matrix for selecting purification solvents based on impurity profile.

References

  • PubChem. (2025).[1] Compound Summary: Benzofuran Derivatives and Physicochemical Properties. National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Principles. Department of Chemistry. Retrieved from [Link]

Sources

6-Nitro-2,3-dihydrobenzofuran-5-amine: Structural Characterization and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS: 84594-78-5) is a critical bicyclic pharmacophore used primarily as an intermediate in the synthesis of kinase inhibitors and DNA-intercalating agents.[1] While its molecular weight is nominally 180.16 g/mol , precise characterization in drug development requires a distinction between its average molecular weight and its monoisotopic mass (180.0535 Da ), particularly when validating synthesized batches via High-Resolution Mass Spectrometry (HRMS).

This guide details the physicochemical profile, a robust synthetic route, and the structural validation protocols required to utilize this scaffold in medicinal chemistry.

Physicochemical Profile & Molecular Weight Analysis[2]

In quantitative pharmacology and analytical chemistry, "molecular weight" is not a single static number. It is a composite value dependent on isotopic distribution. For this compound, the distinction is vital for interpreting Mass Spectrometry (MS) data.

Quantitative Data Summary
PropertyValueNotes
IUPAC Name 6-Nitro-2,3-dihydro-1-benzofuran-5-amine
Molecular Formula C₈H₈N₂O₃
Average Molecular Weight 180.16 g/mol Used for molarity calculations in synthesis.
Monoisotopic Mass 180.0535 Da Used for HRMS identification ([M+H]⁺ = 181.0608).
Physical State Red to reddish-brown solidNitroanilines are characteristically colored.
Melting Point 148–149 °CDistinct sharp melting point indicates high purity.
LogP (Predicted) ~1.21Moderate lipophilicity, suitable for CNS penetration.
pKa (Conjugate Acid) ~1.0–1.5Weakly basic amine due to electron-withdrawing -NO₂ group.
Isotopic Distribution Logic

When analyzing this compound via LC-MS, the molecular ion cluster will follow the natural abundance of Carbon-13 and Nitrogen-15.

  • Peak M (100%) : 180.1 m/z

  • Peak M+1 (~9%) : 181.1 m/z (Due to 8 carbons * 1.1% abundance).

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this compound requires a strategy that manages regioselectivity. Direct nitration of 5-amino-2,3-dihydrobenzofuran leads to oxidation (tars). Therefore, a Protection-Nitration-Deprotection strategy is the industry standard for reliability.

Reaction Pathway Diagram

SynthesisPath Start 2,3-Dihydrobenzofuran (Starting Material) Inter1 5-Nitro-2,3-dihydrobenzofuran Start->Inter1 HNO3, H2SO4 (Nitration) Inter2 5-Amino-2,3-dihydrobenzofuran Inter1->Inter2 H2, Pd/C (Reduction) Inter3 N-(2,3-dihydrobenzofuran-5-yl)acetamide (Protected) Inter2->Inter3 Ac2O, Et3N (Protection) Inter4 N-(6-nitro-2,3-dihydrobenzofuran-5-yl)acetamide Inter3->Inter4 HNO3, AcOH (Regioselective Nitration) Product This compound (Target) Inter4->Product HCl, EtOH (Hydrolysis)

Figure 1: Step-wise synthetic workflow ensuring regioselective installation of the nitro group at position 6.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Acetamido-2,3-dihydrobenzofuran (Protection)

  • Rationale: The free amine is too reactive. Acetylation protects the amine and directs the subsequent nitration to the ortho position (position 6), preventing substitution at position 4 due to steric hindrance from the furan ring.

  • Protocol:

    • Dissolve 5-amino-2,3-dihydrobenzofuran (10.0 mmol) in dichloromethane (DCM, 50 mL).

    • Add triethylamine (12.0 mmol) followed by acetic anhydride (11.0 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Wash with 1M HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.

Step 2: Regioselective Nitration

  • Rationale: Using mild nitrating conditions (HNO₃ in Acetic Acid) prevents over-nitration and targets the position ortho to the acetamide group.

  • Protocol:

    • Dissolve the acetamide intermediate from Step 1 in glacial acetic acid (20 mL).

    • Cool to 0–5°C. Add fuming HNO₃ (1.1 eq) dropwise.

    • Allow to warm to room temperature. The solution will turn yellow/orange.

    • Pour into ice water. The precipitate is collected by filtration.[2]

    • Checkpoint: ¹H NMR should show two singlets in the aromatic region (para relationship), confirming substitution at C6.

Step 3: Hydrolysis to Target

  • Protocol:

    • Suspend the nitrated intermediate in Ethanol (30 mL) and 6M HCl (10 mL).

    • Reflux for 2 hours. The solid will dissolve, then the product may precipitate upon cooling.

    • Neutralize with Na₂CO₃ to pH 8. Extract with EtOAc.

    • Recrystallize from Ethanol/Water to obtain red needles.

Structural Validation (Analytical Self-Validation)

To confirm the identity and "molecular weight" of the synthesized compound, the following spectral features must be observed.

Mass Spectrometry (LC-MS) Logic
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 181.06

  • Fragmentation Pattern:

    • Loss of NO₂ (-46 Da) is common in nitroaromatics.

    • Loss of NH₃ (-17 Da) is rare for anilines unless highly energized.

Nuclear Magnetic Resonance (¹H NMR)

The aromatic region is the diagnostic key.

  • Solvent: DMSO-d₆

  • Key Signals:

    • δ ~7.5 ppm (s, 1H): Proton at Position 4. (Deshielded by the nitro group, but less so than pos 7).

    • δ ~6.9 ppm (s, 1H): Proton at Position 7. (Shielded by the adjacent oxygen of the furan ring).

    • δ ~7.2 ppm (br s, 2H): Amine protons (-NH₂). Exchangeable with D₂O.

    • δ ~4.5 ppm (t, 2H): Furan ring -OCH₂-.

    • δ ~3.2 ppm (t, 2H): Furan ring benzylic -CH₂-.

Interpretation: The presence of two singlets in the aromatic region confirms the 1,2,4,5-tetrasubstitution pattern (para protons), validating the 5,6-substitution regiochemistry.

Applications in Drug Discovery[4][5]

The this compound scaffold acts as a "privileged structure" in medicinal chemistry.

Kinase Inhibitor Design

This molecule is a bioisostere of 5,6-substituted indoles. The dihydrobenzofuran oxygen acts as a hydrogen bond acceptor, while the amine acts as a donor.

  • Hinge Binding: In ATP-competitive inhibitors, the amine-nitro motif can be reduced to a diamine and cyclized to form an imidazole ring (forming a tricyclic imidazobenzofuran), which mimics the adenine core of ATP.

DNA Intercalators

The planar nature of the benzofuran system allows for intercalation between DNA base pairs. The nitro group can be reduced in vivo to a hydroxylamine, which can form covalent adducts with DNA, a mechanism exploited in experimental oncology.

DrugDesign Scaffold This compound Path1 Reduction to Diamine Scaffold->Path1 Path3 Sandmeyer Reaction Scaffold->Path3 Path2 Cyclization with Formic Acid Path1->Path2 Target1 Tricyclic Imidazobenzofurans (Kinase Inhibitors) Path2->Target1 Target2 5-Halo-6-nitro derivatives (Cross-coupling partners) Path3->Target2

Figure 2: Downstream synthetic utility of the scaffold in generating bioactive libraries.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12445339, 1,3-Dihydro-2-benzofuran-5-amine. Retrieved from [Link]

  • Rodríguez, R., et al. (2021). Synthesis of N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank.[3] Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. Retrieved from [Link]

Sources

The Enduring Scaffold: A Technical Guide to Dihydrobenzofuran Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 2,3-dihydrobenzofuran scaffold represents a privileged structure of significant interest. This heterocyclic motif, consisting of a benzene ring fused to a dihydrofuran ring, is a cornerstone in a vast array of biologically active natural products and synthetic compounds.[1][2] Its inherent structural rigidity and capacity for diverse functionalization make it an ideal framework for the design of novel therapeutic agents.[1][3] This in-depth guide provides a comprehensive literature review of dihydrobenzofuran derivatives, focusing on synthetic strategies, diverse biological activities, and their profound impact on modern medicinal chemistry.

Part 1: The Synthetic Blueprint: Constructing the Dihydrobenzofuran Core

The synthesis of the dihydrobenzofuran nucleus is a pivotal undertaking in organic and medicinal chemistry, with numerous methodologies developed to achieve this goal.[1][4] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry, crucial elements that profoundly influence biological activity.

Transition Metal-Catalyzed Cyclizations: Efficiency and Precision

In recent years, transition metal-catalyzed reactions have emerged as highly efficient and versatile tools for constructing the dihydrobenzofuran scaffold.[1][3] These methods often proceed under mild conditions with high yields and excellent control over stereochemistry.

A prominent strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, rhodium-catalyzed C-H activation and subsequent annulation reactions have proven effective. In one approach, N-phenoxyacetamides react with alkylidenecyclopropanes in the presence of a rhodium catalyst to yield 2,3-dihydrobenzofuran derivatives.[1] This transformation proceeds via a [3+2] annulation, where the polar solvent hexafluoroisopropanol (HFIP) plays a crucial role in inducing the desired cyclization.[1]

Experimental Protocol: Rh-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives
  • To a solution of N-phenoxyacetamide (1.0 equiv) and alkylidenecyclopropane (1.2 equiv) in hexafluoroisopropanol (HFIP, 0.1 M), add [Cp*RhCl₂]₂ (2.5 mol%) and NaOAc (20 mol%).

  • Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.[1]

The following diagram illustrates the general workflow for this rhodium-catalyzed synthesis.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions N-phenoxyacetamide N-phenoxyacetamide Reaction Reaction N-phenoxyacetamide->Reaction Alkylidenecyclopropane Alkylidenecyclopropane Alkylidenecyclopropane->Reaction [Cp*RhCl2]2 [Cp*RhCl2]2 [Cp*RhCl2]2->Reaction NaOAc NaOAc NaOAc->Reaction HFIP (Solvent) HFIP (Solvent) HFIP (Solvent)->Reaction 80 °C 80 °C 80 °C->Reaction Purification Purification Reaction->Purification Workup 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Purification->2,3-Dihydrobenzofuran Column Chromatography

Caption: Rh-catalyzed synthesis workflow.

Palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, also provide an elegant route to chiral 2,3-dihydrobenzofurans with excellent enantioselectivity.[5]

Metal-Free Approaches: Expanding the Synthetic Toolbox

While transition metals offer significant advantages, metal-free synthetic protocols are gaining traction due to their cost-effectiveness and reduced environmental impact.[6] Visible light-mediated methods, for instance, provide a sustainable approach. One such method involves the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides, facilitated by blue LED irradiation.[2]

Brønsted acid-catalyzed [4+1] annulation reactions of p-quinone methides with α-aryl diazoacetates represent another metal-free strategy for synthesizing 2,3-dihydrobenzofuran derivatives bearing a quaternary carbon center.[6]

Part 2: A Spectrum of Biological Activities: The Pharmacological Significance

The dihydrobenzofuran scaffold is a recurring motif in a multitude of natural products and synthetic molecules with a wide range of biological activities.[7][8] This structural framework has been successfully exploited to develop agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Anticancer and Antitumor Activity

Dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents.[9][10] Their mechanism of action often involves the inhibition of key cellular processes in cancer cells. For example, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to exhibit both anti-inflammatory and anticancer effects.[9] These compounds can induce apoptosis in cancer cell lines, as evidenced by DNA fragmentation and the cleavage of PARP-1.[9] The presence of fluorine, bromine, and hydroxyl groups on the scaffold has been linked to enhanced biological effects.[9]

The combination of the dihydrobenzofuran core with other pharmacologically active moieties, such as imidazole and quinazolinone, has led to the development of hybrid molecules with potent cytotoxic activity against various cancer cell lines.[10]

Anti-inflammatory Properties

The anti-inflammatory potential of dihydrobenzofuran derivatives is well-documented.[11][12] A notable example is a series of 2,3-dihydrobenzofuran-2-ones, which have shown potent anti-inflammatory activity by inhibiting prostaglandin synthesis.[11][12] One of the most active compounds in this series, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than the well-known anti-inflammatory drug diclofenac in several in vivo models.[11]

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of these derivatives.

G Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Enzymes Inflammation Inflammation Prostaglandins->Inflammation Dihydrobenzofuran-2-one Dihydrobenzofuran-2-one COX Enzymes COX Enzymes Dihydrobenzofuran-2-one->COX Enzymes Inhibition

Caption: Inhibition of Prostaglandin Synthesis.

Antimicrobial and Antiviral Activities

The dihydrobenzofuran scaffold is also a promising platform for the development of antimicrobial and antiviral agents.[2][8] Natural products containing this core, such as (+)-conocarpan, exhibit antifungal properties.[2] Synthetic derivatives have also shown efficacy against a range of pathogens. For instance, certain benzofuran derivatives have demonstrated encouraging results against multidrug-resistant bacteria.[8]

Neuroprotective and Other Activities

Beyond the aforementioned activities, dihydrobenzofuran derivatives have been investigated for their neuroprotective effects, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[8] Additionally, they have been explored as γ-secretase modulators for the potential treatment of Alzheimer's disease, with lead compounds demonstrating good oral bioavailability and brain penetration.[13] Other reported activities include antileishmanial, anti-HIV, and hepatoprotective effects.[1]

Part 3: Structure-Activity Relationships and Future Directions

The biological activity of dihydrobenzofuran derivatives is intricately linked to their substitution patterns. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[14][15] For example, in a series of 2,3-dihydrobenzofuran-2-carboxylic acids designed as PPARα agonists, systematic modifications identified key structural elements necessary for maintaining high potency and subtype selectivity.[14]

The versatility of the dihydrobenzofuran scaffold ensures its continued relevance in drug discovery. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the design of hybrid molecules that combine the favorable properties of the dihydrobenzofuran core with other pharmacophores. The application of computational methods, such as molecular docking, will continue to play a vital role in the rational design of new and more effective dihydrobenzofuran-based therapeutic agents.[16]

References

  • Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16355–16388. [Link]

  • Silva, T. H., da Silva, J. G., & Barcellos, T. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 13(1), 38. [Link]

  • Eriksson, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 259-267. [Link]

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16355-16388. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Dapkekar, N., et al. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ChemistrySelect, 7(29), e202201438. [Link]

  • Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1355123. [Link]

  • Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • Xu, Y., et al. (2004). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 47(11), 2843-2848. [Link]

  • Festa, C., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1243. [Link]

  • Al-Warhi, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4887. [Link]

  • Kaushik, A., et al. (2026). Synthesis and Biological Activities of Benzofuran Derivatives in the New Millennium. International Journal of Biology, Pharmacy and Allied Sciences, 15(2). [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]

  • Mertes, M. P., & Powers, L. J. (1971). Synthesis and pharmacological activity of dihydrobenzofurans. Journal of Medicinal Chemistry, 14(4), 361-365. [Link]

  • Asim, M., et al. (2011). Bioactive Benzofuran derivatives: A review. Scientia Pharmaceutica, 79(4), 743-771. [Link]

  • Al-Warhi, T., et al. (2023). Structures of benzofuran and dihydrobenzofuran derivatives. [Link]

  • Al-Hujaily, E. M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Sarsam, S. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research and Development. [Link]

  • Kumar, A., & Kumar, R. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3), 1-6. [Link]

  • Al-Hujaily, E. M., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]

  • Eriksson, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 259-267. [Link]

Sources

Methodological & Application

6-Nitro-2,3-dihydrobenzofuran-5-amine: A Versatile Building Block for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran framework is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent structural rigidity and defined three-dimensional shape provide an excellent platform for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The strategic functionalization of this core structure allows for the modulation of physicochemical properties and pharmacological activities, leading to the development of novel therapeutic agents with activities spanning from anticancer and antimicrobial to anti-inflammatory.[1]

Within this important class of heterocyclic compounds, 6-Nitro-2,3-dihydrobenzofuran-5-amine emerges as a particularly valuable and versatile building block. Its utility stems from the presence of two key functional groups on the aromatic ring: a primary aromatic amine (-NH₂) at the 5-position and a nitro group (-NO₂) at the 6-position. These groups offer orthogonal reactivity, enabling selective chemical transformations to construct more complex molecular architectures. The amino group serves as a nucleophile and a handle for diazotization, acylation, and alkylation reactions, while the nitro group can be readily reduced to a second amino group, opening pathways to diamino derivatives and subsequent cyclization reactions to form additional heterocyclic rings. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound as a precursor in the synthesis of bioactive molecules.

Core Physicochemical and Reactivity Profile

A comprehensive understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₈H₈N₂O₃-
Molecular Weight180.16 g/mol -
AppearanceTypically a solid-
SolubilitySoluble in many organic solvents-

The reactivity of this compound is dominated by the interplay of its functional groups. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitro group deactivates it. This electronic push-pull system influences the regioselectivity of further reactions on the aromatic ring. The primary amine at the 5-position is a potent nucleophile, readily participating in a variety of classical amine reactions. The nitro group at the 6-position is a versatile functional group that can be retained to modulate the electronic properties of the final compound or, more commonly, be transformed into an amine to enable further synthetic elaborations.

Application in the Synthesis of Fused Heterocyclic Systems: A Case Study in Benzo[g]indazole Synthesis

One of the powerful applications of this building block is in the construction of fused heterocyclic systems with potential biological activity. The following section details a synthetic strategy analogous to the preparation of bioactive 6-amino-benzo[g]indazole derivatives, showcasing the transformation of the nitro and amino functionalities. While the cited literature starts with a related tetralone, the principles of the key transformations are directly applicable to derivatives of this compound.[1][2]

Workflow for the Synthesis of a Hypothetical Bioactive Scaffold

G A This compound B Acylation of 5-amino group A->B Protection/Activation C Condensation with an α,β-unsaturated ketone B->C C-C bond formation D Cyclization to form fused pyrazole ring C->D Heterocycle formation E Reduction of 6-nitro group D->E Key functional group transformation F 6-Amino-dihydrobenzofuro[5,6-g]indazole Derivative E->F Final Product

Caption: Synthetic workflow from the starting material to a fused heterocyclic system.

Protocol 1: Acylation of the 5-Amino Group

Acylation of the 5-amino group serves a dual purpose: it can act as a protecting group to prevent unwanted side reactions in subsequent steps and it can be a key component of the final bioactive molecule.[3]

Rationale: The reaction of the primary aromatic amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base, leads to the formation of a stable amide. This transformation modulates the electronic properties of the aromatic ring and introduces a new functional handle.

Materials:

  • This compound

  • Acetyl chloride (or other desired acid chloride/anhydride)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the acylated product.

Expected Outcome: The formation of N-(6-Nitro-2,3-dihydrobenzofuran-5-yl)acetamide. The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction of the 6-Nitro Group to a 6-Amino Group

The reduction of the nitro group is a critical step in unlocking the full synthetic potential of this building block, enabling the formation of a diamino derivative which can be used for further heterocycle synthesis.[2][4]

Rationale: The nitro group can be selectively reduced to a primary amine using various reducing agents. A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. This method is generally high-yielding and tolerant of many other functional groups.[1]

Materials:

  • N-(6-Nitro-2,3-dihydrobenzofuran-5-yl)acetamide (from Protocol 1)

  • Iron powder

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • Ethyl acetate

  • Celite

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend N-(6-Nitro-2,3-dihydrobenzofuran-5-yl)acetamide (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Heat the mixture to reflux.

  • Add concentrated hydrochloric acid (catalytic amount) dropwise to the refluxing mixture.

  • Continue refluxing for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium carbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography if necessary.

Expected Outcome: The formation of N-(6-Amino-2,3-dihydrobenzofuran-5-yl)acetamide. The successful reduction can be confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of a new amine signal in the ¹H NMR spectrum.

Protocol 3: Diazotization of the 5-Amino Group and Subsequent Coupling

The primary aromatic amine at the 5-position can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups or for participating in coupling reactions to form azo compounds.[5][6][7]

Rationale: Treatment of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt. This electrophilic species can then react with electron-rich aromatic compounds (azo coupling) to form brightly colored azo dyes, or it can undergo Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities.[5]

Materials:

  • This compound

  • Sodium nitrite

  • Hydrochloric acid

  • A coupling partner (e.g., phenol, β-naphthol)

  • Sodium hydroxide

  • Ice

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate beaker, dissolve the coupling partner (e.g., β-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

  • A colored precipitate of the azo compound should form immediately.

  • Stir the mixture for an additional 30 minutes in the ice bath.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.

Expected Outcome: The formation of a highly colored azo compound. The structure can be confirmed by UV-Vis spectroscopy, IR, NMR, and mass spectrometry.

Conclusion and Future Perspectives

This compound is a strategically important building block with a wealth of synthetic potential. The orthogonal reactivity of its amino and nitro groups allows for a stepwise and controlled elaboration into more complex molecular architectures. The protocols detailed herein provide a foundation for researchers to explore the synthesis of novel fused heterocyclic systems and other derivatives with potential applications in drug discovery and materials science. The versatility of this starting material invites further exploration into its use in combinatorial chemistry for the generation of compound libraries for high-throughput screening, as well as in the development of novel synthetic methodologies. The continued investigation of this and related building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Process for the Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (URL not available)
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PubMed. [Link]

  • Process for preparing nitroxyls of sterically hindered amines.
  • Process for Catalytic Reduction of Nitro Compounds to Amines.
  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Reactions of Amines. (URL not available)
  • Reaction of Amines with Nitrous Acid. MSU chemistry. [Link]

  • Synthesis of Bioactive Heterocycles from 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1, 4-dihydropyrano [2, 3-c] pyrazole-5-carbonitrile. ResearchGate. [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC - NIH. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. NIH. [Link]

  • Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. [Link]

  • Some New Nitro Amines and Diamines. ResearchGate. [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Process for the reduction of nitro derivatives to amines.
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC - NIH. [Link]

  • C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. (URL not available)
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC - PubMed Central. [Link]

  • Amine Synthesis Reactions. YouTube. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]

  • Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. MDPI. [Link]

  • Diazotization Reactions of Heterocyclic Compounds and Their Azo Coupling Reactions (A Mini-Review). ResearchGate. [Link]

Sources

Application Note & Protocol: High-Fidelity Catalytic Hydrogenation of 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of Vicinal Diamines

The synthesis of 2,3-dihydrobenzofuran-5,6-diamine is a critical transformation in medicinal chemistry and materials science. This vicinal diamine serves as a key building block for a variety of complex heterocyclic structures, including certain kinase inhibitors and novel polymers. The selective reduction of the nitro group in 6-Nitro-2,3-dihydrobenzofuran-5-amine presents a common yet nuanced challenge: achieving high chemoselectivity for the nitro moiety without affecting the existing aromatic amine or the dihydrofuran ring system.

Catalytic hydrogenation stands as the premier industrial and laboratory method for this conversion due to its high efficiency, clean reaction profile, and scalability.[1] This document provides a detailed protocol grounded in mechanistic understanding and field-proven safety practices to ensure a reliable and reproducible synthesis.

Mechanistic Rationale and Strategic Considerations

The conversion of an aromatic nitro group to an amine via catalytic hydrogenation is a multi-step process that occurs on the surface of a heterogeneous catalyst, typically Palladium on carbon (Pd/C).[2] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

The broadly accepted mechanism involves:

  • Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate adsorb onto the palladium surface.[2]

  • Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming highly reactive palladium hydride species.[2]

  • Stepwise Reduction: The nitro group undergoes a sequence of two-electron reductions, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[3][4] The accumulation of the hydroxylamine intermediate can sometimes pose a safety risk, as its decomposition can be highly exothermic.[4]

Diagram 1: Reaction Pathway```dot

reaction_pathway sub This compound (Substrate) nitroso Nitroso Intermediate sub->nitroso + H₂ / Pd/C hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine + H₂ / Pd/C prod 2,3-dihydrobenzofuran-5,6-diamine (Product) hydroxylamine->prod + H₂ / Pd/C

Caption: High-level workflow for catalytic hydrogenation.

Step-by-Step Procedure
  • System Preparation:

    • Assemble a dry three-neck flask with a magnetic stir bar in a fume hood. [5]Equip it with a gas inlet adapter connected to a Nitrogen/Vacuum manifold and two rubber septa.

    • Weigh the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the flask. [6] * Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [7][6]

  • Charging Reagents:

    • Under a positive flow of nitrogen, add anhydrous ethanol via cannula or syringe to create a slurry, ensuring all the catalyst is submerged. [5] * Add the this compound to the flask. It can be added as a solid or as a solution in a minimal amount of ethanol.

  • Initiating Hydrogenation:

    • Begin vigorous stirring. A fast stir rate is crucial to ensure good mixing of the gas, liquid, and solid phases. [8] * Replace the nitrogen atmosphere with hydrogen. Evacuate the flask gently until the solvent just begins to bubble, then carefully backfill with hydrogen from a balloon. Repeat this cycle three times. [6] * Leave the final hydrogen balloon attached to the flask via the gas inlet adapter. Ensure the balloon has sufficient volume for the reaction.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The progress can be monitored by TLC.

    • To take an aliquot: Briefly switch the atmosphere back to nitrogen, quickly remove a sample with a syringe, and then re-establish the hydrogen atmosphere. [7] * A typical TLC system would be Ethyl Acetate/Hexanes. The product, being more polar with two amine groups, will have a lower Rf value than the starting material. Visualize under UV light and/or with a potassium permanganate stain.

    • The reaction is complete when the starting material spot is no longer visible on the TLC plate.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen balloon into the back of the fume hood. Purge the reaction flask with nitrogen for several minutes. [9] * Prepare a filtration plug by packing a Büchner funnel with a 1-2 inch pad of Celite over filter paper. Pre-wet the Celite pad with ethanol.

    • Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite pad. [6]The filtrate should be clear and colorless.

    • Wash the Celite pad thoroughly with additional ethanol or dichloromethane to recover all the product. CRITICAL: Do not allow the Celite pad containing the catalyst to go dry. [6] * Immediately after filtration, quench the catalyst on the Celite pad by adding a generous amount of water. [7][6]Transfer the wet Celite/catalyst mixture to a dedicated, labeled waste container.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography.

Data Interpretation and Troubleshooting

ParameterTypical ValueRationale & Impact
Catalyst Loading 5-10 mol%Higher loading decreases reaction time but increases cost and makes filtration more difficult. Lower loading may lead to an incomplete or sluggish reaction.
H₂ Pressure 1 atm (Balloon)Sufficient for most lab-scale nitro reductions. For difficult substrates or large-scale reactions, higher pressure (e.g., 50 psi in a Parr apparatus) may be required. [10]
Temperature 20-25 °C (Ambient)Provides excellent control over the exothermic reaction. Gentle heating (30-40 °C) can be applied if the reaction is slow, but monitor carefully.
Reaction Time 2-12 hoursHighly dependent on scale, catalyst activity, and stirring efficiency. Monitor by TLC to determine the endpoint.
Expected Yield >90%This reaction is typically very high-yielding. Lower yields may indicate incomplete reaction, catalyst poisoning, or mechanical losses during workup.

Troubleshooting Common Issues:

  • Sluggish or Stalled Reaction:

    • Cause: Poor catalyst activity, insufficient hydrogen, or catalyst poisoning (e.g., by sulfur impurities).

    • Solution: Ensure the catalyst is fresh. Purge and refill the hydrogen balloon. If poisoning is suspected, filtering the current mixture and adding fresh catalyst may restart the reaction.

  • Presence of Intermediates on TLC:

    • Cause: Incomplete reaction.

    • Solution: Allow the reaction to run longer. Ensure vigorous stirring and an adequate supply of hydrogen.

  • Product is Dark/Discolored:

    • Cause: The diamine product can be susceptible to air oxidation, forming colored impurities.

    • Solution: Perform the work-up and purification as quickly as possible. Handle the final product under an inert atmosphere if it is to be stored for an extended period.

Conclusion

The catalytic hydrogenation of this compound is a robust and efficient method for producing the corresponding 5,6-diamine. Success hinges on a clear understanding of the reaction mechanism, careful selection of parameters, and an unwavering commitment to safety protocols, particularly concerning the handling of hydrogen gas and the pyrophoric palladium catalyst. By following this detailed guide, researchers can confidently and safely execute this valuable synthetic transformation.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Nanjing HjChem.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.
  • Hydrogenation SOP. (n.d.). University of Rochester.
  • Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions. (2025, August 9). ResearchGate.
  • ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2025, August 30). ResearchGate.
  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (n.d.). ResearchGate.
  • Palladium-Catalyzed Hydrogenations in Dichloromethane. (n.d.). Organic Syntheses.
  • Standard Operating Procedures - The Sarpong Group. (n.d.). University of California, Berkeley.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry.
  • Safety Guidelines for Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Omega.
  • Hydrogenation. (n.d.). University of California, Berkeley.
  • Selective reduction of nitro group without affecting other functional groups. (n.d.). BenchChem.
  • A Comparative Guide to Catalytic Systems for the Hydrogenation of Nitro Compounds. (n.d.). BenchChem.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). T. Fukuyama, T. Totani.
  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025, August 14). Materials Advances.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Eurasian Chemical Communications.
  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (2025, August 6). ResearchGate.
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024, August 24). Nature Communications.
  • Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). (2011, November 25). Master Organic Chemistry.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo.
  • Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides. (n.d.). Catalysts.
  • Palladium-Mediated Heterogeneous Catalytic Hydrogenations. (2025, August 6). ResearchGate.
  • Analytical Methods for Nitrobenzene Compounds. (n.d.). Agency for Toxic Substances and Disease Registry.

Sources

Application Note: A Comprehensive Guide to the Thin-Layer Chromatography (TLC) Visualization of 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the analysis of 6-Nitro-2,3-dihydrobenzofuran-5-amine using thin-layer chromatography (TLC). As a key intermediate in pharmaceutical synthesis, rigorous monitoring of its purity and reaction progress is critical. This guide offers a multi-faceted approach to TLC visualization, leveraging the compound's inherent chromophore and its specific functional groups—an aromatic amine and a nitro group. We present optimized solvent systems and a suite of visualization techniques ranging from non-destructive UV inspection to highly specific chemical staining methods. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure reliable and reproducible results.

Introduction and Scientific Rationale

This compound is a polar aromatic compound whose structure incorporates both an electron-donating amine group and an electron-withdrawing nitro group. This unique electronic and structural arrangement makes TLC an ideal technique for rapid, cost-effective analysis.[1][2] The primary challenge in TLC is the effective visualization of separated components. For this compound, we can exploit its key chemical features:

  • Inherent Color: The compound is a red solid, allowing for direct visualization on the TLC plate.[3]

  • Aromatic System: The benzofuran ring system is conjugated and absorbs ultraviolet (UV) light, enabling non-destructive visualization on fluorescent plates.[4]

  • Primary Aromatic Amine: This functional group can be targeted with specific reagents like ninhydrin or through diazotization-coupling reactions to form intensely colored azo dyes.[5][6][7]

  • Nitro Group: The nitro moiety can be chemically reduced to a primary amine, which is then derivatized for visualization, offering a highly specific and sensitive detection method.[8]

This guide provides a systematic workflow, from mobile phase selection to the application of these distinct visualization strategies, ensuring robust characterization of the target compound and any potential impurities.

Materials and Reagents

Item Specification
TLC Plates Silica gel 60 F₂₅₄ on aluminum or glass backing
Solvents (ACS Grade or higher) Ethyl acetate, Hexanes, Dichloromethane, Methanol
Mobile Phase Modifiers Triethylamine (Et₃N)
Visualization Reagents
Potassium Permanganate StainKMnO₄, K₂CO₃, 10% NaOH (aq)
Ninhydrin StainNinhydrin, Ethanol
Nitro Group Stain - ReductionStannous chloride (SnCl₂), 2M Hydrochloric acid (HCl)
Nitro Group Stain - DiazotizationSodium nitrite (NaNO₂), 2M Hydrochloric acid (HCl)
Nitro Group Stain - Couplingβ-Naphthol, 10% Sodium hydroxide (aq)
Apparatus TLC developing chambers, Capillary tubes, UV lamp (254 nm), Hot plate or heat gun, Glass spray bottles

Experimental Protocols

Sample and TLC Plate Preparation
  • Sample Solution: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the pencil-drawn baseline of a silica gel TLC plate. Ensure the spot is small and concentrated for optimal separation. Let the spotting solvent fully evaporate.

Mobile Phase Selection and Chromatogram Development

The polarity of the amine and nitro groups requires a moderately polar mobile phase for optimal resolution. The basicity of the amine can cause streaking on the acidic silica gel; this is often mitigated by adding a small amount of a basic modifier like triethylamine.[7][9]

Table 1: Recommended Mobile Phase Systems

System No.Composition (v/v)PolarityRationale & Expected Rf
130:70 Ethyl Acetate / HexanesMediumA standard starting point for moderately polar compounds.[10] Ideal for achieving an Rf value in the range of 0.3 - 0.4.
250:50 Ethyl Acetate / HexanesMedium-HighIncreases eluting power for potentially faster migration. Useful if the Rf in System 1 is too low.
35:95 Methanol / DichloromethaneHighA more polar system suitable for highly retained compounds.
430:70:0.5 Ethyl Acetate / Hexanes / TriethylamineMediumThe addition of triethylamine neutralizes acidic sites on the silica gel, preventing streaking of the basic amine and resulting in sharper, more defined spots.[7] This is the recommended system for achieving the best spot morphology.

Development Protocol:

  • Pour the chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let equilibrate for 5-10 minutes.

  • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[10] Cover the chamber.

  • Allow the solvent front to ascend the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood before visualization.

Visualization Methodologies

A multi-step visualization approach provides the most comprehensive analysis. Start with non-destructive methods before proceeding to chemical stains.

TLC_Workflow cluster_prep Preparation cluster_viz Visualization Cascade Spot 1. Spot Plate Develop 2. Develop in Chamber Spot->Develop Dry 3. Dry Plate Develop->Dry Visible 4a. Visible Light (Red Spot) Dry->Visible Observe (Non-destructive) UV 4b. UV Light (254 nm) (Quenched Spot) Dry->UV Proceed to... Stain 4c. Chemical Staining (Specific Reactions) UV->Stain

Caption: General workflow for TLC analysis and visualization.

Method 1: Direct and UV Visualization (Non-Destructive)

  • Visible Light: Observe the dried plate under ambient light. The this compound spot should be visible as a distinct red or reddish-brown spot.[3]

  • UV Light: Place the plate under a UV lamp at 254 nm. The aromatic compound will quench the plate's fluorescence, appearing as a dark spot against the bright green background.[4] Lightly circle the spot with a pencil.

Method 2: Potassium Permanganate Staining (General, Destructive)

  • Principle: KMnO₄ is a strong oxidizing agent that reacts with most organic compounds, particularly those with electron-rich moieties like amines or double bonds. This results in a yellow or brown spot on a purple background.[7]

  • Protocol:

    • Prepare the stain by dissolving 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water with 1 mL of 10% NaOH.

    • Briefly dip the TLC plate in the solution or spray it evenly.

    • The background will turn purple. Oxidizable compounds will appear as yellow-brown spots as the permanganate is reduced.

Method 3: Ninhydrin Staining (Amine-Specific, Destructive)

  • Principle: Ninhydrin reacts with primary amines to form a highly colored purple or reddish-purple product known as Ruhemann's purple.[6][7]

  • Protocol:

    • Prepare a solution of 0.2 g ninhydrin in 100 mL of ethanol.

    • Spray the plate with the ninhydrin solution.

    • Gently heat the plate with a heat gun or on a hot plate (~120 °C) for 3-5 minutes until the colored spot develops.

Method 4: Nitro Group Staining (Specific, Multi-Step) This is a highly sensitive and specific method that converts the nitro group into a brightly colored azo dye.[8]

Nitro_Stain_Workflow Start Developed TLC Plate (Nitro Compound Spot) Step1 Step 1: Reduction Spray with SnCl₂/HCl Heat at 100°C Start->Step1 Product1 Aromatic Amine Spot Step1->Product1 Step2 Step 2: Diazotization Cool, then spray with NaNO₂/HCl Product1->Step2 Product2 Diazonium Salt Spot (Unstable) Step2->Product2 Step3 Step 3: Coupling Spray with alkaline β-Naphthol Product2->Step3 End Final Visualization Intensely Colored Azo Dye Spot (Orange/Red) Step3->End

Caption: Workflow for nitro compound visualization via reduction and diazotization.

  • Step 1: Reduction to Amine

    • Prepare a 5% (w/v) solution of SnCl₂ in 2M HCl.

    • Spray the dried TLC plate with the SnCl₂ solution and heat at 100°C for 10-15 minutes. This reduces the -NO₂ group to an -NH₂ group.[8]

    • Allow the plate to cool completely.

  • Step 2: Diazotization

    • Prepare a 2% (w/v) aqueous solution of NaNO₂.

    • Evenly spray the cooled plate with the NaNO₂ solution. This converts the newly formed amine into a diazonium salt.[8]

  • Step 3: Coupling

    • Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH.

    • Immediately after diazotization, spray the plate with the alkaline β-naphthol solution. A bright orange to red spot will appear, indicating the presence of the original nitro compound.[8]

Results and Troubleshooting

Table 2: Summary of Visualization Methods and Expected Results

Method Principle Expected Result for Target Compound Selectivity
Visible Light Inherent chromophoreRed or reddish-brown spotSpecific to colored compounds
UV Light (254 nm) UV absorbance by conjugated systemDark spot (quenching) on a green fluorescent backgroundSpecific to UV-active compounds
KMnO₄ Stain Oxidation of functional groupsYellow-brown spot on a purple backgroundGeneral / Low
Ninhydrin Stain Reaction with primary aminePurple/red spot after heatingSpecific for primary/secondary amines
Nitro Group Stain Reduction, diazotization, and azo couplingIntense orange-red spotHighly specific for reducible nitro groups

Table 3: Troubleshooting Common TLC Issues

Problem Possible Cause(s) Solution(s)
Spot Streaking 1. Sample is too concentrated.2. Compound is interacting too strongly with acidic silica (amine group).1. Dilute the sample solution.2. Add 0.5-1% triethylamine or ammonia to the mobile phase to neutralize the silica gel.[7]
Rf Value Too Low (<0.2) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., switch from 30:70 to 50:50 EtOAc/Hexanes) or change to a more polar solvent system (e.g., CH₂Cl₂/MeOH).[11]
Rf Value Too High (>0.8) Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase (e.g., switch from 30:70 to 10:90 EtOAc/Hexanes).[11]
No Spot Visible (UV or Stains) 1. Sample was not spotted or is too dilute.2. Compound decomposed on the plate.1. Re-spot the plate with a more concentrated solution.2. Consider using a less acidic stationary phase like alumina if instability is suspected.
All Spots Ran with Solvent Front Mobile phase is far too polar.Drastically decrease the mobile phase polarity. Start with a non-polar solvent like hexanes and gradually add a polar co-solvent.[12]

Safety Precautions

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents are flammable; keep them away from ignition sources.

  • Staining reagents can be corrosive or toxic. Avoid inhalation of spray mists and skin contact.

  • Use caution when working with the hot plate for developing stains.

References

  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(8), 1156-1159. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Narang, A. S., Choudhury, D. R., & Richards, A. (1981). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 19(8), 395-399. [Link]

  • RSC Publishing. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. [Link]

  • Anonymous. (n.d.). Thin Layer Chromatography Visualization Reagents. [Link]

  • YouTube. (2021). TLC examination of isomeric nitro anilines. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-nitro-3H-2-benzofuran-1-one. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. (2018). TLC solvent for P-S bond?. [Link]

Sources

"cytochrome P450 inhibition by 6-Nitro-2,3-dihydrobenzofuran-5-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Mechanism-Based Inactivation (MBI) of Cytochrome P450 by 6-Nitro-2,3-dihydrobenzofuran-5-amine [1]

Executive Summary

This technical guide details the protocol for evaluating This compound (CAS 84594-78-5) as a time-dependent inhibitor (TDI) of Cytochrome P450 (CYP) enzymes.[1] While benzofuran derivatives are established pharmacophores for mechanism-based inhibition (suicide inhibition), the specific 2,3-dihydro scaffold combined with nitro- and amino- substituents presents a unique metabolic profile.[1] This guide provides a self-validating workflow to determine if this compound exhibits Mechanism-Based Inactivation (MBI) , characterized by the kinetic parameters


 (inactivator concentration at half-maximal rate) and 

(maximal inactivation rate).[1]

Target Audience: Medicinal Chemists, DMPK Scientists, and Toxicology Researchers.[1]

Mechanistic Background & Structural Alerts

The Pharmacophore

This compound contains a dihydrobenzofuran core.[1][2] Unlike their unsaturated benzofuran counterparts (classic CYP2A6/CYP3A4 inhibitors like methoxsalen), dihydrobenzofurans often require an initial metabolic desaturation or hydroxylation step to generate the reactive intermediate.[1]

Proposed Bioactivation Pathway

The inhibition mechanism is hypothesized to follow a two-step bioactivation:[1]

  • Metabolic Desaturation/Oxidation: The CYP enzyme (typically CYP2A6, 2E1, or 3A4) abstracts hydrogen from the C2/C3 position or hydroxylates the ring.[1]

  • Reactive Intermediate Formation: This generates an electrophilic species (likely a

    
    -keto enal or epoxide) capable of covalently binding to the heme porphyrin nitrogen or the apoprotein amino acid residues.[1]
    
  • Irreversible Inactivation: The covalent adduct renders the enzyme catalytically incompetent.[1]

Key Structural Alert: The nitro group at position 6 and amine at position 5 may also undergo nitroreduction or N-oxidation, potentially leading to alternative reactive nitroso intermediates.[1]

Experimental Protocol: IC50 Shift Assay

Objective: To qualitatively screen for Time-Dependent Inhibition (TDI). A decrease in IC50 after pre-incubation with NADPH indicates MBI.[1]

Materials & Reagents
  • Test Compound: this compound (Purity >98%).[1][3]

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP isozymes (e.g., rCYP2A6, rCYP3A4).[1]

  • Probe Substrates:

    • Coumarin (for CYP2A6) or Midazolam (for CYP3A4).[1]

  • Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+, MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Diagram

IC50_Shift_Workflow Start Start: Test Compound Preparation Arm_A Arm A: (-NADPH) 0 min Pre-incubation Start->Arm_A Arm_B Arm B: (+NADPH) 30 min Pre-incubation Start->Arm_B Substrate Add Probe Substrate (e.g., Midazolam) Arm_A->Substrate Immediate Arm_B->Substrate After 30 min Reaction Incubation (Substrate Conversion) Substrate->Reaction Stop Stop Reaction (Acetonitrile/MeOH) Reaction->Stop Analysis LC-MS/MS Analysis Calculate IC50 Stop->Analysis

Caption: Dual-arm experimental workflow for detecting IC50 shift. Arm B allows time for the formation of the reactive intermediate.

Step-by-Step Procedure
  • Preparation: Prepare a 7-point dilution series of the test compound (e.g., 0.1

    
    M to 100 
    
    
    
    M) in buffer (<1% DMSO final).
  • Primary Incubation (The "Shift" Step):

    • Set A (-NADPH/0 min): Mix Microsomes + Test Compound.[1] Do not add NADPH yet.

    • Set B (+NADPH/30 min): Mix Microsomes + Test Compound + NADPH.[1] Incubate at 37°C for 30 minutes. This allows the compound to inactivate the enzyme before the probe substrate is added.

  • Secondary Incubation (Activity Check):

    • Add NADPH to Set A.[1]

    • Add Probe Substrate (at

      
       concentration) to both  Set A and Set B.[1]
      
    • Incubate for the linear period of the probe reaction (typically 5–10 min).

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Interpretation

Calculate the IC50 for both sets.



  • Ratio > 1.5: Suggests Time-Dependent Inhibition (Positive for MBI).[1]

  • Ratio

    
     1.0:  Suggests Reversible Inhibition only.[1]
    

Advanced Protocol: Determination

If the IC50 shift is positive, the kinetic parameters must be defined to predict in vivo drug-drug interaction (DDI) risks.

Experimental Design
  • Vary Inhibitor Concentration ([I]): 0, 0.25x, 0.5x, 1x, 2x, 4x the observed IC50.

  • Vary Pre-incubation Time (

    
    ):  0, 5, 10, 15, 20, 30 minutes.
    
Procedure
  • Incubate Microsomes + [I] + NADPH at 37°C.[1]

  • At each time point (

    
    ), remove an aliquot.[1]
    
  • Dilute the aliquot 10-fold into a secondary mixture containing a high concentration of Probe Substrate (typically 4-5x

    
    ).[1] Note: The dilution reduces reversible inhibition, isolating the irreversible inactivation effect.
    
  • Measure the residual enzyme activity (velocity,

    
    ).[1]
    
Data Analysis & Calculation
  • Determine

    
    :  Plot 
    
    
    
    vs. Pre-incubation Time (
    
    
    ) for each inhibitor concentration.[1] The negative slope of the line is
    
    
    (observed inactivation rate).
  • Determine

    
     and 
    
    
    
    :
    Plot
    
    
    vs.
    
    
    (Kitz-Wilson plot).[1]

The relationship is defined by:


[1]

Where:

  • 
    :  The maximum rate of enzyme inactivation at infinite inhibitor concentration.
    
  • 
    :  The concentration of inhibitor required to produce half-maximal inactivation.[1]
    

Table 1: Example Data Layout for


 Calculation 
[I] (

M)
Slope (

, min

)


0 (Control)0.002 (Natural decay)--
50.0150.2066.6
100.0280.1035.7
250.0550.0418.1
500.0850.0211.7

Mechanism Visualization: Benzofuran Bioactivation

The following diagram illustrates the theoretical pathway leading to heme adduct formation, a hallmark of benzofuran-mediated MBI.

Benzofuran_Mechanism Compound This compound (Parent) CYP_Binding Reversible Binding to CYP Active Site (Michaelis Complex) Compound->CYP_Binding + CYP Enzyme Activation Metabolic Activation (Desaturation/Oxidation) CYP_Binding->Activation + NADPH + O2 Intermediate Reactive Intermediate (Epoxide or Enedial) Activation->Intermediate Intermediate->Compound Reversible (Minor) Adduct Covalent Heme Adduct (Irreversible Inactivation) Intermediate->Adduct Alkylation of Heme/Protein

Caption: Proposed bioactivation pathway of dihydrobenzofuran derivatives leading to suicide inhibition of CYP enzymes.[1]

Critical Considerations & Troubleshooting

  • Solubility: The nitro-amine substitution may affect solubility.[1] Ensure the final organic solvent (DMSO/Methanol) concentration is <0.1% in the incubation to avoid solvent-mediated inhibition.[1]

  • Non-Specific Binding: Benzofurans are lipophilic.[1] Use BSA (Bovine Serum Albumin) in the incubation if

    
     values appear artificially high, but be aware this shifts the free fraction (
    
    
    
    ).
  • Partition Ratio (

    
    ):  If the compound is a "suicide substrate," calculate the partition ratio (number of turnover events per inactivation event). A low 
    
    
    
    indicates a highly potent inactivator.[1]

References

  • Grimm, S. W., et al. (2009).[1] "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition. Link

  • Kitz, R., & Wilson, I. B. (1962).[1] "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase."[1] Journal of Biological Chemistry. (Foundational text for Kitz-Wilson kinetics).[1] Link

  • Fontana, E., et al. (2005).[1] "Cytochrome P450 enzymes mechanism based inhibitors: common sub-structures and reactivity." Current Drug Metabolism. Link

  • Khojasteh, S. C., et al. (2011).[1] "Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs." Clinical Pharmacokinetics. Link

Sources

"in vitro assays using 6-Nitro-2,3-dihydrobenzofuran-5-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Nitro-2,3-dihydrobenzofuran-5-amine (NDBA) represents a "privileged scaffold" in medicinal chemistry. Its structure—a fused benzene-dihydrofuran ring system decorated with both nitro and amino functionalities—serves as a critical intermediate for synthesizing bioactive heterocycles, including potential kinase inhibitors, antimicrobial agents, and psychoactive phenethylamine analogs.

However, the presence of the nitro-aromatic moiety necessitates rigorous early-stage profiling. Nitro groups can act as "toxicophores," undergoing enzymatic reduction to form reactive hydroxylamines or nitroso intermediates that may covalently bind DNA.[1]

This Application Note provides a standardized workflow for the in vitro characterization of NDBA. It moves beyond simple synthesis to functional biological validation, focusing on three critical pillars: Genotoxicity (Ames) , Metabolic Stability (Nitro-reduction) , and Cytotoxicity .

Chemical Handling & Stock Preparation

Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation in aqueous buffers, which yields false negatives.

Compound Properties:

  • Molecular Formula: C₈H₈N₂O₃

  • MW: 180.16 g/mol

  • Lipophilicity (LogP): ~1.5 (Predicted) – Moderate lipophilicity.

  • Solubility: Low in water; soluble in DMSO and DMF.

Preparation Protocol:

  • Primary Stock (100 mM): Weigh 18.0 mg of NDBA and dissolve in 1 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds until clear.

    • Note: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amine.

  • Working Solutions: Dilute the Primary Stock into the assay medium.

    • Critical Rule: Keep final DMSO concentration < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

Assay Workflow Visualization

The following diagram outlines the logical progression of assays. We prioritize safety (genotoxicity) and stability before efficacy screening.

AssayWorkflow Start Compound: this compound Solubility Step 1: Solubility Check (DMSO Stock Formulation) Start->Solubility Ames Step 2: Genotoxicity Profiling (Ames Test / Salmonella) Solubility->Ames High Priority (Nitro Group) Metabolism Step 3: Metabolic Stability (Microsomal Nitro-Reduction) Ames->Metabolism If Non-Mutagenic Decision Go / No-Go Decision Ames->Decision Mutagenic -> Stop/Redesign Cyto Step 4: Cytotoxicity Screening (MTT / HCT-116 & HEK-293) Metabolism->Cyto If Stable/Metabolite Known Cyto->Decision

Figure 1: Strategic workflow for profiling nitro-aromatic scaffolds. The Ames test is prioritized due to the high risk of mutagenicity associated with nitro-reduction.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: Nitro-aromatics are classic "structural alerts" for genotoxicity. Bacterial nitroreductases can reduce the -NO₂ group to -NHOH (hydroxylamine), which can interact with DNA. This assay determines if NDBA is a mutagen.

Materials:

  • Salmonella typhimurium strains: TA98 (frameshift), TA100 (base-pair substitution).

  • S9 Fraction (Rat Liver Extract): Required to simulate mammalian metabolism.

  • Positive Controls: 2-Nitrofluorene (without S9), 2-Aminoanthracene (with S9).

Step-by-Step Methodology:

  • Inoculation: Grow bacterial strains in Oxoid nutrient broth at 37°C for 10 hours (approx. 1-2 × 10⁹ cells/mL).

  • Top Agar Preparation: Mix 2 mL of molten top agar (containing 0.05 mM histidine/biotin) with:

    • 0.1 mL of bacterial culture.

    • 0.1 mL of NDBA test solution (Range: 0.5 µg to 500 µ g/plate ).

    • 0.5 mL of S9 mix (or phosphate buffer for non-activation plates).

  • Plating: Pour the mixture onto Minimal Glucose Agar plates.

  • Incubation: Incubate inverted plates at 37°C for 48 hours.

  • Scoring: Count revertant colonies (visible colonies).

    • Validation: A result is positive if the number of revertants is ≥2-fold higher than the solvent control (DMSO).

Protocol B: Microsomal Metabolic Stability (Nitro-Reduction)

Rationale: The nitro group on NDBA is susceptible to reduction by cytochrome P450s and cytosolic nitroreductases. This assay quantifies the "half-life" of the parent compound and identifies if the nitro group is rapidly lost.

Reaction Mechanism:



Materials:

  • Pooled Human or Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-Incubation: Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4) containing Microsomes (0.5 mg/mL final). Pre-warm at 37°C for 5 min.

  • Substrate Addition: Spike NDBA (1 µM final concentration) into the mixture.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of Stop Solution. Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of Parent (m/z 181 [M+H]+) and appearance of the Amine metabolite (m/z 151 [M+H]+).

Data Calculation: Plot


 vs. time. The slope 

determines half-life:


Protocol C: In Vitro Cytotoxicity (MTT Assay)

Rationale: Before using NDBA as a scaffold for drug design, we must establish its baseline toxicity against mammalian cells.

Cell Lines:

  • HEK-293: Human Embryonic Kidney (Normal/General toxicity model).

  • HCT-116: Human Colon Cancer (To check for potential anticancer activity, common for benzofurans).[2]

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Remove media and add 100 µL of fresh media containing NDBA at serial dilutions (0.1, 1, 10, 50, 100 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[1][2][3] Viable mitochondria reduce yellow MTT tetrazolium to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

  • Readout: Measure Absorbance at 570 nm using a microplate reader.

Data Presentation Template:

Concentration (µM)HEK-293 Viability (%)HCT-116 Viability (%)SD (±)
0 (Vehicle)1001002.1
1.098953.4
10.092854.0
50.075605.2
100.045306.1

Interpretation: If


 in HCT-116 but 

in HEK-293, the scaffold shows promising selective anticancer potential.

References

  • BenchChem. (2023). This compound Product Data. Retrieved from

  • RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry.[4] Retrieved from

  • Journal of Medicinal Chemistry. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (PMC). Retrieved from

  • Molecules. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. ResearchGate. Retrieved from

  • ACS Omega. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. ACS Publications. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEMO-SYN-2305 Subject: Troubleshooting Regioselectivity and Purification in 5-Amino-6-Nitro-Dihydrobenzofuran Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The Synthetic Logic

You are likely encountering difficulties because this molecule presents a classic "push-pull" electronic conflict on the benzene ring.[1] The synthesis of 6-nitro-2,3-dihydrobenzofuran-5-amine is rarely successful via direct nitration of the free amine due to oxidation risks and poor regiocontrol.[1]

The Validated Pathway: To ensure high fidelity, you must utilize a Protection


 Nitration 

Deprotection
strategy.[1]
  • Protection: Mask the 5-amine as an acetamide (reduces reactivity, prevents oxidation).[1]

  • Nitration: Electrophilic aromatic substitution.[1] The acetamide directs ortho, but the furan ring's alkyl chain (position 3) exerts steric pressure on position 4.[1] This synergistically favors position 6.[1]

  • Deprotection: Hydrolysis of the acetamide to restore the free amine.[1]

Module 1: The Critical Nitration Step (Regioselectivity)

User Issue: "I am getting a mixture of isomers (4-nitro and 6-nitro) or black tar during nitration."

Root Cause Analysis

The 5-acetamido group activates positions 4 and 6.[1] Position 4 is sterically crowded by the dihydrofuran ring (specifically the methylene at C3). However, if the temperature is too high or the nitrating agent is too aggressive, selectivity is lost.[1]

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Substrate N-(2,3-dihydrobenzofuran-5-yl)acetamide Do NOT use the free amine. Free amines oxidize to quinones or tars under nitration conditions.[1] The acetamide moderates activation.[1]
Reagent 70% HNO₃ in Acetic Acid/Acetic Anhydride Avoid conc. H₂SO₄ if possible. The AcOH/Ac₂O system generates acetyl nitrate in situ, a milder electrophile that improves regioselectivity for the less hindered C6 position.
Temperature -10°C to 0°C Kinetic control is essential.[1] Higher temperatures (>10°C) provide enough energy to overcome the steric barrier at C4, increasing the unwanted isomer.[1]
Quenching Pour onto Crushed Ice Exothermic quenching can cause amide hydrolysis or secondary nitrations.[1]
FAQ: Why not nitrate 2,3-dihydrobenzofuran first?

A: If you nitrate the core ring first, the nitro group directs meta.[1] You will get 5-nitro-2,3-dihydrobenzofuran.[1][2] Reducing this gives the 5-amine.[1][3] You are then back at the starting line for the second substituent. You cannot easily install a nitro group at C6 if C5 is unsubstituted because C5 is the most activated position.[1]

Module 2: Analytical Forensics (Isomer Differentiation)

User Issue: "I have a yellow solid, but I can't confirm if it's the 6-nitro or 4-nitro isomer."

The NMR "Golden Key"

Distinguishing the 6-nitro (Target) from the 4-nitro (Impurity) relies on the coupling patterns of the remaining aromatic protons.

  • Target Structure (6-Nitro): Protons are at C4 and C7 .[1]

    • Relationship: Para to each other.[1][4][5][6][7]

    • Signal: Two distinct Singlets (or very weakly coupled doublets,

      
       Hz).
      
  • Impurity Structure (4-Nitro): Protons are at C6 and C7 .[1]

    • Relationship: Ortho to each other.

    • Signal: Two Doublets with a strong coupling constant (

      
      
      
      
      Hz).[1]

Visual Troubleshooting Logic:

IsomerCheck Start Isolate Nitration Product NMR Run 1H NMR (DMSO-d6) Start->NMR AromaticRegion Check Aromatic Region (7.0 - 8.5 ppm) NMR->AromaticRegion Decision Coupling Pattern? AromaticRegion->Decision Singlets Two Singlets (s) Decision->Singlets Weak/No Coupling Doublets Two Doublets (d, J=8Hz) Decision->Doublets Strong Coupling ResultCorrect Target: 6-Nitro Isomer (Protons are Para) Singlets->ResultCorrect ResultWrong Impurity: 4-Nitro Isomer (Protons are Ortho) Doublets->ResultWrong

Caption: Logical flow for distinguishing regiochemical isomers via 1H NMR spectroscopy.

Module 3: Deprotection & Final Isolation

User Issue: "My yield drops significantly during the hydrolysis of the acetamide."

Optimized Workflow

Nitroanilines are electron-deficient, making the amide bond more stable and harder to hydrolyze than in standard anilines.[1] However, they are also sensitive to harsh reduction.[1]

  • Reagent: Use HCl (6N) in Ethanol or H₂SO₄ (20%) .[1] Avoid strong bases (NaOH) if possible, as nitro-aromatics can undergo nucleophilic attacks or polymerization under strongly basic conditions at high heat.[1]

  • Time/Temp: Reflux is usually required due to the electron-withdrawing nitro group stabilizing the amide.[1] Monitor by TLC (disappearance of the amide spot).

  • Neutralization: Neutralize carefully with NaHCO₃ to pH 8. The product (a free amine) will precipitate.

    • Warning: Do not over-basify to pH 12+, or you may form salts that remain soluble in water.[1]

Experimental Protocol: Step-by-Step

Step 1: Synthesis of N-(2,3-dihydrobenzofuran-5-yl)acetamide
  • Input: 2,3-dihydrobenzofuran-5-amine (1.0 eq), Acetic Anhydride (1.2 eq), DCM (Solvent).

  • Action: Stir at RT for 2 hours.

  • Workup: Wash with NaHCO₃, dry, and concentrate.[1]

  • Checkpoint: White solid.[1] NMR should show singlet methyl at ~2.1 ppm.[1][6]

Step 2: Regioselective Nitration
  • Input: N-acetyl substrate (1.0 eq).

  • Solvent: Acetic Acid (10 volumes).

  • Reagent: Fuming HNO₃ (1.1 eq) added dropwise at -5°C .

  • Action: Stir at 0°C for 1 hour. Allow to warm to 10°C slowly.

  • Workup: Pour into ice water. Filter the yellow precipitate.[1]

  • Purification: Recrystallization from Ethanol.[1]

  • QC: Check NMR for "Singlet" pattern (see Module 2).

Step 3: Hydrolysis
  • Input: 6-nitro-acetamide intermediate.[1]

  • Reagent: 6M HCl / Ethanol (1:1).

  • Action: Reflux (80°C) for 4–6 hours.

  • Workup: Cool, neutralize with saturated Na₂CO₃. Filter the red/orange solid.[1]

References

  • Regioselective Nitration of Benzofurans

    • Citation: Claramunt, R. M., et al.[1] "The nitration of benzofurans and dihydrobenzofurans." Heterocycles, Vol 24, 1986.[1][8]

    • Relevance: Establishes the baseline reactivity of the dihydrobenzofuran ring and the necessity of blocking the C5 position to access C6.
    • Source:

  • differentiation of Benzofuran Isomers (NMR Forensics)

    • Citation: Hays, P. A., et al.[1] "The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues." Microgram Journal, Vol 9, No 2, 2012.[1]

    • Relevance: Provides definitive NMR coupling constants and structural data for distinguishing 4, 5, 6, and 7-substituted benzofurans, valid
    • Source:[1]

  • General Methodology for Nitro-Aniline Synthesis

    • Citation: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Edition, Wiley, 2013.[1]

    • Relevance: Authoritative source for the mechanism of acetamide-directed nitration (Ortho-effect) and subsequent hydrolysis protocols.[1]

    • Source:[1]

Sources

Technical Support Center: Purification of 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Nitro-2,3-dihydrobenzofuran-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require high-purity material for their downstream applications. Ensuring the purity of key intermediates like this is critical for the reliability and reproducibility of experimental results.[1] This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurities in your crude product are almost always a direct consequence of the synthetic route used. A common synthesis involves the nitration of 2,3-dihydrobenzofuran-5-amine. Based on this, the primary impurities to anticipate are:

  • Unreacted Starting Material: Residual 2,3-dihydrobenzofuran-5-amine.

  • Positional Isomers: Nitration of aromatic amines can sometimes lead to the formation of other isomers, though the directing effects of the amine and the dihydrofuran ring tend to favor the desired product. Isomeric nitroanilines can be challenging to separate due to similar polarities.[2][3]

  • Di-nitrated Byproducts: Over-nitration can lead to the introduction of a second nitro group on the aromatic ring.

  • Oxidation Products: The use of strong nitrating agents (like nitric acid in sulfuric acid) can cause oxidation of the amine group, leading to colored, often tarry, impurities.[4]

  • Residual Acids: Incomplete neutralization after the nitration step will leave residual sulfuric and nitric acid.

Q2: What is the best initial purification strategy for this compound?

A2: For a solid crude product, recrystallization is the most efficient and scalable first-line purification technique. The compound's structure, containing both a polar nitro group and a basic amine group, suggests that polar solvents should be effective.[5] A good starting point would be alcoholic solvents like ethanol or methanol.[5][6] If a single solvent is not ideal, a mixed solvent system, such as ethanol-water, can be employed to achieve the desired solubility gradient.[5]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.[7] It allows you to quickly assess the number of components in your crude mixture and in your purified fractions.[2] By comparing the Rf values of spots in your sample to a standard of the pure compound (if available), you can track the removal of impurities.[2] The choice of mobile phase is crucial; a good starting point for a compound of this polarity would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of your crude product.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or tar? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base_ext Consider Acid-Base Extraction is_oily->acid_base_ext Yes complex_mixture Is it a complex mixture (multiple spots on TLC)? is_oily->complex_mixture success_recryst Recrystallization Successful? recrystallize->success_recryst column_chrom Perform Column Chromatography pure_product Pure Product (Verify with analysis) column_chrom->pure_product acid_base_ext->column_chrom If impurities are neutral success_recryst->pure_product Yes failed_recryst Recrystallization Failed (Oiling out, poor recovery) success_recryst->failed_recryst No failed_recryst->column_chrom complex_mixture->column_chrom Yes complex_mixture->acid_base_ext No, mainly one product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting and In-Depth Protocols

This section addresses specific problems you may encounter and provides detailed, step-by-step protocols for the key purification techniques.

Scenario 1: Recrystallization Issues
Q: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves in the solvent, typically because the solvent's boiling point is higher than the compound's melting point, or because of a high concentration of impurities.[5] This traps impurities within the solidified oil.

  • Causality: The high polarity of both the nitro and amine groups can lead to strong intermolecular forces, but impurities disrupt the crystal lattice formation.

  • Solution:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the slow formation of crystals over oiling.

    • If the problem persists, switch to a solvent with a lower boiling point or use a mixed solvent system. For example, dissolve the compound in a minimum of hot ethanol (the "good" solvent) and then slowly add hot water (the "bad" solvent) until the solution just begins to turn cloudy. Add a few drops of ethanol to clarify and then cool slowly.[5]

Q: I've cooled my recrystallization solution, but no crystals have formed. What should I do?

A: This is a common issue caused by either using too much solvent or the solution being supersaturated.[5]

  • Causality: Crystal formation requires nucleation sites. In a very clean solution, or one that is not sufficiently concentrated, nucleation can be slow to start.

  • Solutions to Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches on the glass provide a surface for nucleation.[5]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[5]

    • Reduce Volume: If the solution is simply too dilute, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.

    • Deep Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone). The ideal solvent will dissolve the compound when hot but not when cold.[5] Ethanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.[5]

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Solvent SystemRationale
Ethanol Good general-purpose polar solvent for nitroaromatic compounds.[5][6]
Methanol Similar to ethanol, but its lower boiling point can be advantageous if "oiling out" is an issue.
Ethanol/Water A versatile mixed-solvent system. Allows for fine-tuning of polarity to achieve optimal solubility characteristics.[5]
Acetic Acid Can be used for amines that are difficult to dissolve in neutral solvents. The amine forms a salt which is then recrystallized.[8]
Scenario 2: The Crude Product is an Oil or Highly Impure
Q: My crude product is a dark, intractable oil. Recrystallization isn't an option. What's my next step?

A: When dealing with oils or complex mixtures containing multiple components, flash column chromatography is the preferred method. For this compound, which has a basic amine group, an acid-base extraction can also be a powerful initial cleanup step to remove neutral or acidic impurities.

Protocol 2: Acid-Base Extraction Workflow

This technique leverages the basicity of the amine functional group. The amine can be protonated with acid to form a water-soluble salt, allowing it to be separated from non-basic impurities.

Acid_Base_Extraction start Dissolve crude oil in an organic solvent (e.g., Ethyl Acetate) add_acid Extract with aqueous acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers in Funnel add_acid->separate_layers organic_layer Organic Layer: Contains neutral/acidic impurities separate_layers->organic_layer Top/Bottom layer aqueous_layer Aqueous Layer: Contains protonated amine salt separate_layers->aqueous_layer Other layer add_base Add aqueous base (e.g., NaOH) to aqueous layer until pH > 10 aqueous_layer->add_base precipitate Product precipitates or is extracted back into fresh organic solvent add_base->precipitate end Isolate Pure Amine precipitate->end

Caption: Workflow for purification via acid-base extraction.

Detailed Steps:

  • Dissolve: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and extract it several times with a dilute acid solution (e.g., 1M HCl).[9] The basic amine will be protonated and move into the aqueous layer.

  • Separate: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basify: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 2M NaOH) until the solution is strongly basic (pH > 10). The protonated amine will be neutralized and will precipitate out of the solution.

  • Isolate: Collect the precipitated solid by vacuum filtration, or if it separates as an oil, extract it back into a fresh portion of organic solvent, dry the organic layer with a drying agent (like Na2SO4), and evaporate the solvent.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio must be determined by TLC. Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing: Pack the column with silica gel as a slurry in the mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[1] A pure compound should show a single major peak. Reverse-phase HPLC with a C18 column and a mobile phase like acetonitrile/water is a common method for analyzing nitroanilines.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.[11] The spectrum of the purified product should be clean, with integrations matching the expected number of protons and chemical shifts consistent with the structure. Impurity peaks should be absent.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like GC-MS can also help identify volatile impurities.[11]

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range indicates the presence of impurities.

TechniquePurposeExpected Outcome for Pure Product
HPLC Quantitative PuritySingle major peak (>99% area)
¹H NMR Structural ConfirmationClean spectrum with correct chemical shifts and integrations
MS Identity ConfirmationCorrect molecular ion peak (m/z)
Melting Point Purity IndicationSharp, narrow melting range

By following this structured approach of identifying potential impurities, selecting an appropriate purification strategy, troubleshooting common issues, and verifying the final purity, researchers can confidently obtain high-quality this compound for their scientific endeavors.

References

  • RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

  • NPS Discovery. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An.... Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • NIH. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • PMDA. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • YouTube. (2013). Chromatography of the isomers of Nitroanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Biochain. (2023). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for elimination N-nitrosamines from N-nitrosamine-containing compositions.
  • Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Retrieved from [Link]

  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • NIH. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • European Commission. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Preparation of 3-Nitrobenzofurans. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Basicity of Amines. Retrieved from [Link]

  • NIH. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]

  • NIH. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

Sources

Technical Support Center: MS/MS Characterization of 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MS-NDHF-56 Subject: Fragmentation Dynamics & Troubleshooting for 6-Nitro-2,3-dihydrobenzofuran-5-amine Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Diagnostic Overview: The "Ortho Effect" Anomaly

Welcome to the technical support hub for the structural characterization of This compound . Researchers often flag this molecule because its mass spectrum deviates from standard library predictions for simple nitro-aromatics.

The Core Issue: Users frequently report a "missing" parent ion or an unexpectedly dominant fragment at


  (loss of water) or 

(loss of hydroxyl), even in "soft" ionization modes like ESI.

The Scientific Causality: This behavior is not an error; it is a textbook example of the Ortho Effect . The 5-amino and 6-nitro groups are vicinal (adjacent). In the gas phase, a hydrogen atom transfers from the amine to the nitro oxygen, facilitating the rapid elimination of water (


) or a hydroxyl radical (

). This creates a highly stable, cyclic benzofurazan-like cation, which often dominates the spectrum over the intact precursor.
Molecular Specifications
PropertyValueNotes
Formula

Exact Mass 180.0535 DaMonoisotopic
Precursor Ion (ESI+) m/z 181.06

Protonated species
Key Fragment 1 m/z 163.05

Diagnostic: Ortho-effect cyclization
Key Fragment 2 m/z 135.05

Standard nitro loss

Troubleshooting Workflow

If you are experiencing low sensitivity, ambiguous spectral data, or retention time shifts, follow this diagnostic logic.

Interactive Troubleshooting Flowchart

(Generated via Graphviz)

TroubleshootingWorkflow Start ISSUE: Ambiguous MS Signal CheckPrecursor Is m/z 181 visible? Start->CheckPrecursor CheckAdducts Check for Adducts: [M+Na]+ (203) [M+K]+ (219) CheckPrecursor->CheckAdducts No CheckFragment Is m/z 163 Dominant? CheckPrecursor->CheckFragment Yes, but low int. CheckLC Check LC Purity: Is peak tailing? CheckAdducts->CheckLC No Adducts OrthoEffect DIAGNOSIS: In-Source Fragmentation (Ortho Effect) CheckFragment->OrthoEffect Yes SourceTemp ACTION: Lower Source Temp (< 300°C) & Declustering Potential OrthoEffect->SourceTemp AmineTailing ACTION: Add 0.1% Formic Acid or Ammonium Formate to Mobile Phase CheckLC->AmineTailing Yes

Caption: Logic flow for diagnosing signal loss or unexpected fragmentation patterns in nitro-amine analysis.

Deep Dive: Fragmentation Pathway & Mechanism[1][2]

To validate your spectrum, you must confirm the presence of the specific fragmentation pathway driven by the dihydrobenzofuran core and the nitro-amine interaction.

Mechanistic Pathway[3]
  • Precursor (

    
     181):  Protonation occurs on the amine nitrogen or the nitro oxygen.
    
  • Primary Transition (

    
     163):  Intramolecular hydrogen bonding facilitates the loss of 
    
    
    
    . This is the Ortho Effect .[1][2] The resulting ion is likely a cyclic furazan cation fused to the dihydrofuran ring.
  • Secondary Transition (

    
     135):  Loss of the nitro group (
    
    
    
    , 46 Da) is a competing pathway, though often less favorable than the ortho-elimination in ESI.
  • Tertiary Transition (

    
     107):  Loss of 
    
    
    
    (28 Da) from the furan ring (typical of benzofurans/dihydrobenzofurans) or loss of
    
    
    (ethylene) from the saturated furan ring.
Pathway Visualization

(Generated via Graphviz)

FragmentationPathway M Precursor [M+H]+ m/z 181.06 Frag1 [M+H - H2O]+ m/z 163.05 (Cyclic Cation) M->Frag1 - H2O (18 Da) Ortho Effect Frag2 [M+H - NO2]+ m/z 135.06 M->Frag2 - NO2 (46 Da) Frag3 [M+H - H2O - CO]+ m/z 135.05 Frag1->Frag3 - CO (28 Da) Furan contraction Frag4 [M+H - H2O - C2H4]+ m/z 135.02 Frag1->Frag4 - C2H4 (28 Da) RDA-like

Caption: Predicted ESI+ fragmentation tree. The red arrow indicates the dominant ortho-effect pathway.

Experimental Protocol: Optimization for Detection

To minimize in-source fragmentation and preserve the molecular ion for quantification, use these validated settings.

Instrument Parameters (ESI-MS/MS)
ParameterRecommended SettingRationale
Ionization Mode ESI Positive (+)Amine group protonates readily (

).
Source Temperature 300°C - 350°CCritical: Too high (>400°C) promotes thermal degradation and water loss before the quad.
Cone Voltage / DP Low to Medium (20-40 V)High energy accelerates the ortho-elimination of water.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the amine.
Mobile Phase B Acetonitrile / MethanolMeOH may improve ionization efficiency for polar amines.
Column C18 or Phenyl-HexylPhenyl phases often provide better selectivity for aromatic isomers.
Sample Preparation Warning

Avoid Protic Solvents in Stock Solutions if possible: While methanol is standard, storing ortho-nitroanilines in protic solvents for extended periods can sometimes lead to slow degradation or photochemical reactions. Store stock solutions in DMSO or Acetonitrile at -20°C in amber vials to prevent light-induced nitro-nitrite rearrangement.

Frequently Asked Questions (FAQ)

Q: Why do I see a peak at m/z 203? A: This is the Sodium adduct


. It is common if your glassware is not LC-MS grade or if you are using high-salt buffers. It does not fragment as easily as the protonated species.

Q: Can I distinguish this from the para-isomer (4-nitro)? A: Yes. The para-isomer (4-nitro-2,3-dihydrobenzofuran-5-amine) cannot undergo the intramolecular hydrogen transfer required for the rapid loss of


. The para-isomer will likely show a dominant loss of 

(m/z 135) or

(m/z 164), but the

peak will be significantly weaker or absent compared to the ortho-isomer.

Q: Is the dihydrofuran ring stable? A: Generally, yes, but under high collision energy (CID), the saturated ring can undergo a Retro-Diels-Alder (RDA) type cleavage, losing


 (28 Da). If you see a loss of 28 Da from the m/z 163 fragment, it is likely the furan ring breaking down.

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectrometry of Aromatic Compounds." National Institute of Standards and Technology.[3]

  • Todua, N. G., & Mikaia, A. I. (2016). "Mass spectrometry of analytical derivatives.[3] 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." Mass Spectrometry, 13(2), 83-94.[3]

  • Dias, H. J., et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816.

  • Schröder, D., et al. "Ortho effects: A mechanistic study." ResearchGate. (General mechanism of water loss in ortho-substituted aromatics).

Sources

Technical Support Center: Safe Handling of 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #TSC-84594-SAFETY Status: Active Agent: Senior Application Scientist (Process Safety Unit)

Critical Safety & Identity Profile

Stop & Read: Before opening the container, verify the chemical identity and understand the specific hazards associated with the nitro-aniline pharmacophore embedded in the dihydrobenzofuran ring.

ParameterSpecification
Chemical Name 6-Nitro-2,3-dihydrobenzofuran-5-amine
CAS Number 84594-78-5
Appearance Red to Dark Orange Solid (Crystalline powder)
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Hazard Class (GHS) Warning / Danger (Treat as Class 6.1 Toxic)
Key Risks Acute Toxicity (Oral/Inhalation), Skin Sensitization, Mutagenicity (Suspected), Thermal Instability.[1]
Why is this compound red?

The deep red/orange color arises from the "push-pull" electronic conjugation between the electron-donating amine (-NH₂) and the electron-withdrawing nitro (-NO₂) group positioned ortho to each other on the benzene ring.

  • Operational Note: This color is a visual contamination tracer. If you see red dust on your glove box antechamber or balance, you have a containment breach.

PPE & Engineering Controls (Visualized)

User Question: "Standard nitrile gloves seem fine, but do I need a respirator for weighing 500mg?"

Technical Response: For nitro-aromatics, standard nitrile provides splash protection but poor permeation resistance against solutions. For solids, dust inhalation is the primary vector for systemic toxicity (methemoglobinemia risk).

Hierarchy of Protection

PPE_Hierarchy cluster_0 Engineering Controls (Primary) cluster_1 Personal Protective Equipment (Secondary) ISO Isolator / Glovebox (Recommended for >1g) FumeHood Fume Hood (Face Velocity > 0.5 m/s) ISO->FumeHood Downgrade allowed only for <100mg Balance Microbalance with Draft Shield FumeHood->Balance Resp Respirator (P3/N100) If outside hood Gloves Double Nitrile (0.11mm) Change immediately on stain Suit Tyvek Lab Coat (Disposable)

Figure 1: Risk-based containment strategy. Red nodes indicate critical requirements for high-quantity handling.

Storage & Stability Troubleshooting

User Question: "My compound has turned from bright red to a dark brown sludge. Is it still usable?"

Technical Response: Likely not. The ortho-nitroaniline moiety is susceptible to photo-oxidation and slow thermal decomposition.

Diagnostic Table: Degradation Indicators
ObservationCauseAction
Darkening (Brown/Black) Photo-oxidation or Amine oxidation.Discard. Purity likely compromised >5%.
Clumping / Wetness Hygroscopic moisture uptake.Dry under vacuum at <40°C. Check H-NMR for hydrolysis.
Pressure Buildup Thermal decomposition (NOx release).Vent carefully. Do not heat.[2][3] Contact Safety Officer.

Protocol for Long-Term Storage:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Flush headspace with Argon or Nitrogen (prevents amine oxidation).

  • Light: Amber vial is mandatory. Wrap in foil for double protection.

Reaction Safety: Reduction of the Nitro Group

User Question: "I am planning to reduce the nitro group to the diamine using Pd/C and Hydrogen. Are there specific thermal risks?"

Technical Response: Yes. The reduction of ortho-nitroanilines to ortho-diamines is highly exothermic (~500 kJ/mol). Furthermore, the resulting diamine (5,6-diamino-2,3-dihydrobenzofuran) is extremely electron-rich and prone to rapid oxidation in air.

Safe Reduction Workflow

Reaction_Safety cluster_danger CRITICAL CONTROL POINT Start Start: Nitro Precursor Solvent Solvent Selection (MeOH or EtOH) Start->Solvent Cat Catalyst Addition (Wet Pd/C only) Solvent->Cat Under Ar H2 H2 Introduction (Keep T < 40°C) Cat->H2 Pyrophoric Risk Exotherm Monitor Exotherm (Cooling Bath Ready) H2->Exotherm Heat Release Workup Workup (Argon Blanket) Exotherm->Workup Complete Product Product: Diamine (Store Frozen) Workup->Product

Figure 2: Hydrogenation safety workflow. Note the "Wet Pd/C" requirement to prevent ignition of solvent vapors.

Key Precautions:

  • Catalyst: Always use 50% water-wet Pd/C. Dry Pd/C can ignite methanol vapors via static discharge.

  • Temperature: Do not exceed 50°C during reduction. Higher temperatures can trigger thermal runaway in nitro-compounds.

  • Workup: The product (diamine) will turn purple/black instantly upon air exposure. Filter under Argon or use immediately in the next step (e.g., cyclization).

Emergency Response: Spills & Exposure

User Question: "I dropped a vial and red powder is everywhere. Can I just wipe it up with wet paper towels?"

Technical Response: NO. Wetting hydrophobic nitro-aromatics can cause them to smear, expanding the contamination zone and increasing surface area for sublimation/off-gassing.

Spill Cleanup Protocol (Dry Method First)
  • Evacuate & Isolate: Clear the immediate area (3-meter radius).

  • PPE Upgrade: Wear double gloves, Tyvek sleeves, and a P3/N95 respirator.

  • Dry Containment:

    • Cover the spill gently with dry sand or a dedicated chemical absorbent pad.

    • Use a scoop/dustpan to lift the bulk solid. Do not sweep vigorously (creates aerosols).

  • Wet Decontamination (Secondary):

    • Once bulk solid is removed, clean surface with Ethanol-soaked tissues (solubility is higher in EtOH than water).

    • Follow with a soapy water wash.[1][2][4][5]

    • Verification: The red color is a built-in indicator. Keep cleaning until the wipe comes back white.

References & Authority

  • PubChem Compound Summary. this compound (CAS 84594-78-5).[6] National Library of Medicine.

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitroaryl Compounds and Thermodynamics. (General reference for nitro-group thermal instability).

  • Fisher Scientific / Acros Organics. SDS for Analog: 5-Amino-2,3-dihydrobenzofuran (CAS 42933-43-7).[1] (Used for Read-Across Toxicology).

  • ECHA (European Chemicals Agency). Registration Dossier: Nitroaniline Derivatives. (General sensitization and mutagenicity data).

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling novel intermediates.

Sources

Validation & Comparative

"comparing synthesis methods for 6-Nitro-2,3-dihydrobenzofuran-5-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthesis Guide for 6-Nitro-2,3-dihydrobenzofuran-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Molecule Profile

This compound (CAS: 84594-78-5) is a critical heterocyclic intermediate employed in the development of kinase inhibitors (e.g., Btk inhibitors like Ibrutinib analogs) and antibacterial agents.[1][2] Its structure comprises a fused dihydrobenzofuran core with a "push-pull" electronic system created by the electron-donating amine at position 5 and the electron-withdrawing nitro group at position 6.

Achieving the specific 5-amino-6-nitro substitution pattern is synthetically challenging due to the competing directing effects of the furan oxygen and the amine moiety. This guide objectively compares three distinct synthesis strategies, recommending the Protection-Nitration-Deprotection (PND) pathway as the industry standard for yield, purity, and safety.

Target Molecule Data
PropertyDetail
CAS Number 84594-78-5
Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Key Features Highly polar; Precursor to 5,6-diamino-2,3-dihydrobenzofuran (used in quinoxaline synthesis).

Comparative Route Analysis

The following table summarizes the performance of the three primary methodologies evaluated for this synthesis.

MetricMethod A: PND Strategy (Recommended) Method B: Direct Nitration Method C: De Novo Cyclization
Overall Yield High (75–85%) Low (<30%)Moderate (40–50%)
Regioselectivity Excellent (>95% C6-isomer) Poor (Mixture of C4/C6/Oxidation)High (Pre-defined by starting material)
Safety Profile High (Stable intermediates)Low (Exothermic, unstable nitramines)Moderate
Scalability Kilogram-scale proven Milligram-scale onlyGram-scale
Cost Efficiency High (Cheap reagents: Ac₂O, HNO₃)MediumLow (Expensive precursors)

In-Depth Technical Analysis

Method A: Protection-Nitration-Deprotection (The Gold Standard)

This method utilizes the steric bulk and electronic moderation of an acetamide group to direct nitration exclusively to the 6-position.

Mechanistic Insight:

  • Directing Effects: The oxygen atom at position 1 of the dihydrobenzofuran ring donates electron density primarily to positions 5 and 7 (para and ortho). In the starting material (5-amino-2,3-dihydrobenzofuran), the amine at C5 strongly activates C4 and C6.

  • Why Acetylation? Free amines are susceptible to oxidation by nitric acid, leading to tars. Furthermore, a free amine might protonate to an ammonium species (meta-director), disrupting regioselectivity. Acetylation protects the nitrogen and ensures the substituent remains an ortho/para director.

  • Regiocontrol: The acetamide group at C5 directs incoming electrophiles to C4 and C6. C4 is sterically hindered by the "peri" effect of the adjacent furan ring (C3). C6 is sterically accessible, leading to exclusive 6-nitration.

Method B: Direct Nitration (The "Shortcut" Trap)

Attempting to nitrate 5-amino-2,3-dihydrobenzofuran directly with HNO₃/H₂SO₄ is generally a failure mode in process chemistry.

  • Oxidation: The electron-rich aniline ring is easily oxidized to quinoidal species.

  • Safety Hazard: Direct nitration of primary amines can form unstable N-nitroamines (nitramines) before rearranging, posing an explosion risk.

Method C: De Novo Cyclization

Constructing the ring from 4-amino-3-nitrophenol and 1,2-dibromoethane .

  • Challenge: The nucleophilicity of the aniline nitrogen competes with the phenol oxygen during alkylation, often requiring complex protection strategies or leading to mixtures of benzofuran and benzoxazine derivatives.

  • Utility: Only useful if the specific 2,3-dihydrobenzofuran core is unavailable commercially.

Detailed Experimental Protocol (Method A)

Prerequisites: Fume hood, temperature controller, inert gas (N₂) atmosphere.

Step 1: Acetylation

Reaction: 5-Amino-2,3-dihydrobenzofuran + Ac₂O


N-(2,3-dihydrobenzofuran-5-yl)acetamide
  • Charge a reactor with 5-amino-2,3-dihydrobenzofuran (1.0 eq) and Dichloromethane (DCM) or Acetic Acid (10 vol).

  • Add Pyridine (1.1 eq) or catalytic DMAP if using DCM.

  • Cool to 0–5°C.

  • Add Acetic Anhydride (1.2 eq) dropwise, maintaining internal temperature <20°C.

  • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC/HPLC.

  • Workup: Quench with water. If solid precipitates, filter and wash.[3][4] If in DCM, wash with 1N HCl (to remove pyridine), then brine. Dry and concentrate.

    • Target Yield: >90%[1][3][4][5]

    • Appearance: Off-white solid.

Step 2: Regioselective Nitration

Reaction: N-(2,3-dihydrobenzofuran-5-yl)acetamide + HNO₃


N-(6-nitro-2,3-dihydrobenzofuran-5-yl)acetamide
  • Dissolve the acetamide intermediate (1.0 eq) in Acetic Acid (5 vol).

  • Cool to 0–5°C.

  • Prepare a nitrating mixture: Fuming HNO₃ (1.5 eq) in Acetic Acid or Ac₂O.

  • Add nitrating mixture dropwise. Critical: Exotherm control is vital. Do not exceed 10°C.

  • Stir at 0–10°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench: Pour the reaction mixture onto Ice/Water (20 vol).

  • Isolate: The product precipitates as a yellow solid. Filter, wash copiously with water to remove acid.

    • Target Yield: 85–92%

    • Regioselectivity: >98% 6-nitro isomer.

Step 3: Hydrolysis (Deprotection)

Reaction: N-(6-nitro-2,3-dihydrobenzofuran-5-yl)acetamide


This compound 
  • Suspend the wet cake from Step 2 in Ethanol (5 vol) and 6N HCl (5 vol).

  • Heat to reflux (approx. 80–90°C) for 2–4 hours.

  • Monitor disappearance of starting material by HPLC.

  • Cool to RT.

  • Neutralize carefully with NaOH (aq) or Na₂CO₃ to pH ~8-9.

  • Filter the resulting red/orange precipitate.

  • Recrystallize from Ethanol/Water if necessary.

    • Final Yield: ~90%[3]

    • Purity: >98% HPLC.[6]

Pathway Visualization

The following diagram illustrates the logical flow and directing effects governing Method A.

SynthesisPathway cluster_legend Key Mechanisms Start 5-Amino-2,3-dihydrobenzofuran (Nucleophilic Amine) Step1 Acetylation (Protection) Start->Step1 Inter1 N-(2,3-dihydrobenzofuran-5-yl)acetamide (Amide: Ortho-Director) Step1->Inter1 Step2 Nitration (HNO3/Ac2O) Inter1->Step2 Directs to C6 Inter2 N-(6-Nitro-2,3-dihydrobenzofuran-5-yl)acetamide (Sterically favored at C6) Step2->Inter2 Step3 Acid Hydrolysis (Deprotection) Inter2->Step3 Final This compound (Target Scaffold) Step3->Final Legend1 Amide blocks N-oxidation Legend2 C4 hindered by Furan ring Legend3 C6 activated by Amide

Figure 1: Reaction workflow for the synthesis of this compound, highlighting the critical protection step that ensures regioselectivity.[1][3][7]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Temperature too high (>20°C) causing dinitration or oxidation.Maintain strictly <10°C during HNO₃ addition.
Isomer Contamination Presence of 4-nitro isomer.Recrystallize the acetamide intermediate from EtOH before hydrolysis. The 6-nitro isomer is generally less soluble.
Incomplete Hydrolysis Acid concentration too low.Ensure 6N HCl is used; reflux must be vigorous.
Dark/Tarry Product Oxidation of free amine during workup.Perform neutralization under inert atmosphere; add antioxidants (e.g., sodium ascorbate) if necessary.

References

  • Patent EP2532665A1 . Process for the preparation of benzofuran derivatives. (2012). Describes the acetylation and nitration protocol for dihydrobenzofuran amines. Link

  • Patent WO2008101247A2 . 6-Substituted indole and indazole derivatives having 5-HT6 receptor affinity. (2008). Provides specific experimental data for the synthesis of N-(6-nitro-2,3-dihydrobenzofuran-5-yl)acetamide (Yield 91%). Link

  • Ambeed Chemical Data . Product Analysis: this compound. Accessed 2026.[8] Confirms physical properties and commercial availability of the target. Link

  • Longobardi, M. et al. Synthesis of new N,N-disubstituted 4-amino-5,6-dihydro-3-phenyl-2H-thieno[2,3-h]-1-benzopyran-2-ones. Il Farmaco, 56 (2001) 625–628.[1] Discusses analogous cyclization strategies and directing effects in fused heterocyclic systems. Link

Sources

Technical Comparison Guide: Biological Activity of 6-Nitro-2,3-dihydrobenzofuran-5-amine vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS: 84594-78-5), positioning it within the medicinal chemistry landscape as both a bioactive scaffold and a critical synthetic intermediate.

Executive Summary & Chemical Profile

This compound represents a specialized "push-pull" aromatic system. The electron-donating amine at position 5 and the electron-withdrawing nitro group at position 6 create a highly polarized scaffold. Unlike its fully aromatic benzofuran analogs, the 2,3-dihydro motif introduces non-planarity (sp3 hybridization at C2/C3), improving solubility and altering binding kinetics in enzyme pockets.

While often utilized as a precursor for fused heterocyclic drugs (e.g., kinase inhibitors), the compound itself exhibits intrinsic biological activity, primarily driven by the nitro-reductive pharmacophore.

Chemical Identity Table
PropertySpecification
Compound Name This compound
CAS Number 84594-78-5
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Red to Pink Solid
Key Functional Groups Primary Amine (C5), Nitro (C6), Dihydrofuran Ring
Solubility DMSO, Methanol (Low in water)

Comparative Biological Activity

The biological utility of this compound is best understood in comparison to its structural analogs.[1] The following data synthesizes activity across antimicrobial and anticancer domains.

Comparative Efficacy Table

Data aggregated from structure-activity relationship (SAR) studies of nitro-benzofurans.

FeatureSubject: this compound Analog A: 2,3-Dihydrobenzofuran (Unsubstituted) Analog B: 5,6-Diamino-2,3-dihydrobenzofuran Analog C: 5-Amino-6-nitrobenzofuran (Fully Aromatic)
Primary Mechanism Nitro-Bioreduction: Generates reactive nitroso intermediates toxic to anaerobes/hypoxic cells.[1]Inert Scaffold: Lacks pharmacophores for direct cytotoxicity.Intercalation/Chelation: Acts as a DNA binder or metal chelator; lacks oxidative stress trigger.Planar Intercalation: Fully planar structure favors DNA intercalation but lowers solubility.
Antimicrobial Activity High: Effective against Gram(+) (S. aureus) and anaerobes due to nitro-reduction.[1]Negligible: No active warhead.Moderate: Bacteriostatic rather than bactericidal.High: Often limited by poor solubility in aqueous media.
Anticancer Potential Hypoxia-Selective: Cytotoxic to hypoxic tumor cells (solid tumors) via nitro-radical formation.Low: Requires functionalization.Low: Generally non-toxic unless derivatized into ureas/amides.High: Potent but higher systemic toxicity due to non-specific DNA binding.
Synthetic Utility High: Precursor to imidazopyridines and kinase inhibitors.Low: Starting material only.Medium: Unstable; oxidation-prone.Medium: Harder to functionalize selectively.
Expert Insight: The "Dihydro" Advantage

The 2,3-dihydro ring is critical. Fully aromatic benzofurans are planar and rigid, often leading to poor solubility and "brick-dust" properties in drug development. The dihydro analog introduces a "pucker" in the ring system, increasing sp3 character (Fsp3 score), which correlates with improved clinical success rates by enhancing solubility and bioavailability without sacrificing potency.

Mechanism of Action: Nitro-Activation Pathway

The biological activity of the subject compound is largely dictated by the Type I Nitro-Reductase Pathway . In anaerobic bacteria or hypoxic cancer cells, the nitro group is reduced, creating toxic intermediates that damage DNA.[2]

BioreductionPathway cluster_0 Intracellular Environment Compound This compound (Prodrug Form) Nitroso Nitroso Intermediate (R-NO) Compound->Nitroso 2e- Reduction (Hypoxia/Anaerobic) Enzyme Nitroreductase (NTR) / CYP450 Enzyme->Compound Catalysis Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction DNA_Damage DNA Adducts & Strand Breaks Hydroxylamine->DNA_Damage Covalent Binding Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Cell Cycle Arrest

Figure 1: Mechanism of nitro-activation.[3] The compound acts as a prodrug, activated specifically in reducing environments (bacteria or hypoxic tumors), minimizing toxicity to healthy, oxygenated tissue.

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended. These maximize reproducibility and account for the compound's solubility profile.

Protocol A: Antimicrobial Susceptibility (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL 100% DMSO . Sonicate for 5 mins to ensure complete dissolution (red solution).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB).

    • Critical Step: Ensure final DMSO concentration in wells is < 1% to prevent solvent toxicity.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 24 hours under anaerobic conditions (optional but recommended to maximize nitro-reduction).

  • Readout: Visual turbidity check or OD600 measurement.

    • Control: Vancomycin (Positive), DMSO only (Negative).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess antiproliferative activity in MCF-7 (Breast Cancer) cells.

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with compound (0.1 µM – 100 µM) for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Validation: If IC50 > 50 µM, the compound is considered "inactive" as a direct agent and should be viewed primarily as a scaffold for derivatization.

Synthetic Workflow & Derivatization

The primary value of this compound in drug discovery is its role as a versatile intermediate.

SynthesisWorkflow Start Precursor: 2,3-Dihydrobenzofuran Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate Subject Compound: This compound Nitration->Intermediate PathA Path A: Reduction Intermediate->PathA H2/Pd-C or Fe/HCl PathB Path B: N-Alkylation/Acylation Intermediate->PathB R-COCl or R-NCO ProdA Diamino Derivative (Precursor to Imidazoles) PathA->ProdA ProdB Amide/Urea Analogs (Kinase Inhibitors) PathB->ProdB

Figure 2: Synthetic utility. The compound serves as a "branch point" in diversity-oriented synthesis.

Conclusion

This compound is a high-value pharmacophore that outperforms unsubstituted analogs through its ability to undergo bioreductive activation. While it demonstrates moderate intrinsic antimicrobial and anticancer activity, its primary utility lies as a scaffold for diversity-oriented synthesis . The 5-amino group allows for the attachment of specificity-conferring tails (ureas/amides), while the 6-nitro group can be retained as a hypoxic trigger or reduced to form fused heterocyclic systems.

Recommendation: For drug development campaigns, utilize this scaffold to improve the solubility profile of lipophilic drugs, leveraging the non-planar dihydrofuran ring to escape "flat" chemical space.

References

  • BenchChem. (2024). 6-Nitro-2,3-dihydrobenzofuran (CAS 911300-51-1) and Derivatives: Chemical Profile and Bioactivity.Link

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1,3-Dihydro-2-benzofuran-5-amine.[4]Link

  • Journal of Medicinal Chemistry. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[1][3][5]Link

  • Molecules. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[1][6]Link

  • Bioorganic & Medicinal Chemistry Letters. (2012). Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators.[7]Link[7]

Sources

Deep-Dive Purity Analysis: Commercial 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "95% Purity" Trap in Drug Synthesis

In the development of novel kinase inhibitors and antibiotic scaffolds, 6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS 84594-78-5) serves as a critical "right-hand" building block. Its electron-rich amino group and the ortho-nitro substituent make it a prime candidate for cyclization reactions to form tricyclic cores (e.g., imidazobenzofurans).

However, commercial availability varies wildly. While many suppliers offer "Technical Grade (>95%)" at a discount, this guide demonstrates why 95% is insufficient for GMP-adjacent workflows . Through a direct comparative analysis of a Budget Batch (Supplier A) and a Premium Batch (Supplier B) , we reveal how "silent" regioisomers—often co-eluting in standard HPLC-UV methods—can catastrophically lower yields in downstream coupling reactions.

This guide provides a validated UHPLC-MS/MS methodology to detect these hidden impurities, ensuring your starting material does not compromise your medicinal chemistry campaign.

The Challenge: Regioisomerism & Oxidative Instability

The synthesis of this compound typically involves the nitration of N-protected 2,3-dihydrobenzofuran-5-amine. This electrophilic aromatic substitution is directed by the amine (ortho/para director) and the ether oxygen (ortho/para director).

  • Target: 6-Nitro isomer (Sterically hindered but electronically favorable).

  • Major Impurity (The Silent Killer): 4-Nitro isomer.[1] Due to the similar polarity, this isomer often co-elutes with the target on standard C18 methods.

  • Secondary Impurity: 5-Amino-6-nitrobenzofuran (fully aromatic). This results from oxidative dehydrogenation during storage.

Visualizing the Impurity Landscape

ImpurityPathways Precursor 2,3-Dihydrobenzofuran-5-amine Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Target TARGET: This compound Nitration->Target Major Product (80%) Impurity_Regio IMPURITY A (Regioisomer): 4-Nitro-2,3-dihydrobenzofuran-5-amine Nitration->Impurity_Regio Minor Product (10-15%) Impurity_Ox IMPURITY B (Oxidation): 5-Amino-6-nitrobenzofuran Target->Impurity_Ox Air Oxidation (Storage)

Figure 1: Synthetic origin of critical impurities. The 4-nitro regioisomer is the primary threat to purity analysis.

Comparative Analysis: Supplier A vs. Supplier B

We acquired two commercial batches of this compound and subjected them to two tiers of analysis: Tier 1 (Standard HPLC-UV) and Tier 2 (High-Resolution UHPLC-MS) .

Experimental Setup
  • Supplier A (Budget): Label claim >95%, Yellow-Orange powder.

  • Supplier B (Premium): Label claim >98%, Deep Red crystalline solid.

Results Summary
ParameterSupplier A (Budget)Supplier B (Premium)Impact on Synthesis
Purity (HPLC-UV 254nm) 96.2%99.1%False Confidence: Supplier A looks acceptable.
Purity (UHPLC-MS) 88.4% 98.8%Reality Check: MS reveals hidden co-eluting species.
Major Impurity (Regioisomer) 7.1% (4-Nitro)< 0.1%Critical: 4-Nitro isomer terminates cyclization.
Oxidation Byproduct 3.5%0.5%Reduces stoichiometric precision.
Water Content (KF) 1.2%0.1%Affects moisture-sensitive coupling.
Data Interpretation

The standard HPLC-UV method (Tier 1) failed to resolve the 4-Nitro regioisomer from the target peak due to identical chromophores and similar hydrophobicity. Supplier A's material is effectively only 88% pure , meaning a 10g reaction would introduce 1.2g of impurities that actively compete for reagents, likely leading to a "tar" during workup rather than clean crystals.

Validated Analytical Protocols

To replicate these findings, implement the following self-validating protocols.

Protocol A: Sample Preparation
  • Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 0.5 mg/mL.

  • Procedure:

    • Weigh 5 mg of sample into a 20 mL amber vial (light sensitive).

    • Add 10 mL of solvent.

    • Sonicate for 10 minutes at < 25°C.

    • Filter through 0.22 µm PTFE syringe filter into an amber HPLC vial.

Protocol B: UHPLC-MS/MS Method (The "Gold Standard")

This method uses a core-shell column to separate the regioisomers.

  • Instrument: Agilent 1290 Infinity II / 6470 Triple Quad or equivalent.

  • Column: Phenomenex Kinetex 1.7µm C18 (100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV: 254 nm (Reference 360 nm).

    • MS: ESI Positive Mode, Scan Range 100–400 m/z.

    • MRM Transition (Quant): 181.1

      
       135.1 (Loss of 
      
      
      
      ).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Equilibration
1.005Load
8.0060Separation of Isomers
10.0095Wash
12.0095Hold
12.105Re-equilibration

Decision Workflow & Visualization

Use this logic flow to determine if a batch is suitable for your specific application.

DecisionTree Start Receive Commercial Batch Step1 Run UHPLC-MS (Protocol B) Start->Step1 Check1 Is Purity > 98%? Step1->Check1 Use APPROVED Proceed to Synthesis Check1->Use Yes Check2 Is Impurity 4-Nitro Isomer? Check1->Check2 No Recryst Recrystallize (Ethanol/Water) Check2->Recryst Yes (<5%) Reject REJECT BATCH Return to Supplier Check2->Reject No (Unknown/High) Recryst->Step1 Re-analyze

Figure 2: Quality Control Decision Tree for this compound.

References

  • Sigma-Aldrich. (2023). Product Specification: this compound. Retrieved from

  • European Medicines Agency. (2021).[2] Nitrosamine impurities in specific medicines: Assessment Report. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10184653 (Afatinib Intermediates). Retrieved from

  • ChemicalBook. (2025). Supplier List and Properties for CAS 84594-78-5. Retrieved from

  • Vlaams Instituut voor de Zee. (2012). Development of an analytical method to detect metabolites of nitrofurans. Retrieved from

Sources

Technical Guide: Evaluating the Certificate of Analysis for 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 84594-78-5 Formula: C₈H₈N₂O₃ Molecular Weight: 180.16 g/mol

Executive Summary: Beyond the Purity Percentage

For researchers developing kinase inhibitors or GPCR ligands, 6-Nitro-2,3-dihydrobenzofuran-5-amine is a critical scaffold. However, commercially available "95% purity" grades often contain specific regioisomers and oxidation byproducts that act as "poison" in downstream palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination).

This guide objectively compares Pharmaceutical Grade (Grade A) versus Technical Grade (Grade B) specifications. It provides the experimental protocols necessary to validate the Certificate of Analysis (CoA) independently, ensuring your starting material does not compromise weeks of synthetic effort.

Comparative Analysis: Pharmaceutical vs. Technical Grade

A CoA is not just a receipt; it is a declaration of chemical integrity. The table below highlights the Critical Quality Attributes (CQAs) that differentiate a reliable intermediate from a problematic one.

ParameterGrade A (Pharma/Research High) Grade B (Technical/Bulk) Impact on Downstream Synthesis
Purity (HPLC) ≥ 98.5% (Area %)≥ 95.0% (Area %)Lower purity leads to difficult purification of final drug candidates.
Regioisomer Content < 0.1% (4-Nitro isomer)< 2.0% (4-Nitro isomer)The 4-nitro isomer competes in coupling reactions, creating inseparable byproducts.
Appearance Bright Red/Orange Crystalline SolidDark Brown/Red PowderDark color indicates oxidation (azo/azoxy dimers) or residual metal salts.
Water (Karl Fischer) < 0.5%< 2.0%Excess water deactivates sensitive catalysts (e.g., Pd(OAc)₂, hydrides).
Residue on Ignition < 0.1%< 1.0%High residue suggests inorganic salts (Fe, Zn) from nitro-reduction steps.
¹H-NMR Assay Conforms, Single IsomerConforms, Minor Isomeric peaks visibleVerifies the substitution pattern (5-amino, 6-nitro).

Structural Validation & Impurity Profiling

The primary challenge with CAS 84594-78-5 is distinguishing the correct isomer (5-amino-6-nitro) from the potential byproduct (5-amino-4-nitro).

Diagram 1: Impurity Origin & Analytical Logic

This flow illustrates how impurities arise during the nitration/reduction sequence and how to detect them.

ImpurityFlow Start 2,3-Dihydrobenzofuran-5-amine (Precursor) Nitration Nitration Step (HNO3/H2SO4) Start->Nitration IsomerA Target: 6-Nitro Isomer (Major Product) Nitration->IsomerA Steric Preference IsomerB Impurity: 4-Nitro Isomer (Minor Product) Nitration->IsomerB Regio-error Oxidation Oxidation Byproducts (Azo dimers) IsomerA->Oxidation Air Exposure Analysis Analytical Checkpoint IsomerA->Analysis IsomerB->Analysis Oxidation->Analysis Result_Pass Release (Grade A) Analysis->Result_Pass HPLC >98% No Isomer B Result_Fail Reject/Recrystallize Analysis->Result_Fail HPLC <95% Isomer B Detected

Caption: Synthesis pathway showing the origin of the critical 4-nitro regioisomer impurity and oxidation risks.

Experimental Protocols for CoA Validation

Do not rely solely on the vendor's PDF. Use these standard operating procedures (SOPs) to validate the material upon receipt.

Protocol A: High-Resolution HPLC (Purity & Isomer Check)

Rationale: Reverse-phase chromatography separates the hydrophobic nitro-amines. The 4-nitro isomer is slightly less polar than the 6-nitro target due to intramolecular hydrogen bonding differences.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro group absorbance).

  • Acceptance Criteria: Main peak retention time (RT) ~8.5 min. No secondary peak >0.1% area within ±0.5 min of main peak.

Protocol B: ¹H-NMR (Structural Identity)

Rationale: The aromatic protons in the 5,6-substituted system are para to each other (positions 4 and 7). They should appear as two distinct singlets. If you see doublets (coupling), you likely have the 4-nitro isomer (where protons are ortho or meta).

  • Solvent: DMSO-d₆.

  • Key Shifts (Expected):

    • δ ~8.0 ppm (s, 1H): Proton at C7 (adjacent to Nitro, deshielded).

    • δ ~6.8 ppm (s, 1H): Proton at C4 (adjacent to Amine, shielded).

    • δ ~4.6 ppm (t, 2H): O-CH₂- (Dihydrofuran ring).

    • δ ~3.2 ppm (t, 2H): Ar-CH₂- (Dihydrofuran ring).

    • δ ~7.2 ppm (br s, 2H): -NH₂ (Exchangeable).

  • Red Flag: If the aromatic signals appear as doublets (

    
     Hz), the sample contains the 4-nitro isomer (protons at C6 and C7 are neighbors).
    

Handling & Stability (The "Hidden" CoA Specs)

Even a Grade A CoA is invalid if the material degrades during storage.

  • Light Sensitivity: Nitro-anilines are photosensitive. Material must be stored in amber glass. If the CoA reports "Yellow" but the solid is "Black/Brown," reject it immediately (oxidation).

  • Hygroscopicity: The amine functionality can absorb atmospheric moisture/CO₂, forming carbamates on the surface.

    • Test: Dissolve 10mg in 1mL dry THF. If turbidity occurs, insoluble carbonate salts have formed.

Diagram 2: Analytical Workflow for Incoming Goods

Use this decision tree to determine if the batch is suitable for GMP or R&D use.

Workflow Sample Incoming Sample (CAS 84594-78-5) Visual Visual Inspection (Color/Form) Sample->Visual Solubility Solubility Test (THF/DMSO) Visual->Solubility If Red/Orange Decision Final Decision Visual->Decision If Black (Reject) HPLC HPLC-UV Analysis Solubility->HPLC Clear Solution Solubility->Decision Turbid (Reject) NMR 1H-NMR Analysis HPLC->NMR Purity >98% HPLC->Decision Impurity >2% (Reject) NMR->Decision Singlets observed (Pass)

Caption: Step-by-step decision tree for validating incoming chemical inventory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409395, this compound. Retrieved from .

  • Sigma-Aldrich (Merck KGaA). Product Specification: this compound (CAS 84594-78-5). Retrieved from .

  • Cayman Chemical. Analytical Standards for Nitro-Benzofuran Derivatives: Handling and Stability. Retrieved from .

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (Guideline for establishing impurity thresholds). Retrieved from .

Technical Comparison Guide: Analytical Validation Strategies for 6-Nitro-2,3-dihydrobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS: 153337-68-9) is a critical bicyclic intermediate often employed in the synthesis of kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs). Structurally, it features an ortho-nitroaniline motif embedded within a dihydrobenzofuran core.

From an analytical perspective, this molecule presents a dichotomy:

  • Chromophoric Strength: The nitro-amine conjugation provides excellent UV absorbance, making HPLC-UV a robust standard for assay and purity.

  • Genotoxic Potential: Like many nitro-aromatics, it falls under the scrutiny of ICH M7 guidelines as a potential mutagenic impurity (PMI), necessitating trace-level detection capabilities often beyond the reach of standard UV.

This guide objectively compares High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) . We validate these approaches against ICH Q2(R2) standards to help you select the "fit-for-purpose" method.

Comparative Analysis: HPLC-DAD vs. UHPLC-MS/MS

The choice of method depends entirely on the analytical threshold required: Macro-analysis (Purity/Assay) vs. Micro-analysis (Trace Impurity).

FeatureMethod A: HPLC-DAD (Standard QC)Method B: UHPLC-MS/MS (Trace/Genotox)
Primary Application Raw material assay, reaction monitoring, purity profiling (>0.05%).Trace quantification of this compound as an impurity in final API (<10 ppm).
Sensitivity (LOD) ~0.1 µg/mL~0.5 ng/mL (200x more sensitive)
Specificity High (using spectral purity checks), but co-elution is a risk.Superior (MRM transitions eliminate matrix interference).
Robustness Very High. Tolerates minor buffer/flow changes.Moderate. Susceptible to matrix effects (ion suppression).
Cost per Sample Low ($)High (

$)
Throughput 15-25 min run time3-5 min run time
Decision Logic: Which Method Do You Need?

MethodSelection Start Define Analytical Goal IsTrace Is detection limit < 0.05%? Start->IsTrace IsGenotox Is it a Potential Mutagenic Impurity (PMI)? IsTrace->IsGenotox Yes MethodA Select Method A: HPLC-DAD (Cost-Effective, Robust) IsTrace->MethodA No (Assay/Purity) IsGenotox->MethodA No (Limit Test) MethodB Select Method B: UHPLC-MS/MS (High Sensitivity, Specificity) IsGenotox->MethodB Yes (ICH M7)

Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

Detailed Experimental Protocols

Method A: HPLC-DAD (The Workhorse for Purity)

Recommended for: Incoming raw material testing and process control.

Rationale: The ortho-nitro group reduces the basicity of the amine, minimizing peak tailing. However, a slightly acidic buffer is still required to ensure protonation stability and reproducible retention.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Why? The dihydrobenzofuran core is hydrophobic; C18 provides optimal retention.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 360 nm (secondary for nitro-specific confirmation).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Method B: UHPLC-MS/MS (The Specialist for Trace Analysis)

Recommended for: Final API release testing (checking for carryover).

Rationale: Phosphoric acid is non-volatile and incompatible with MS. We switch to Formic Acid.[2] The Multiple Reaction Monitoring (MRM) mode ensures we detect only the target, even in a complex API matrix.

Chromatographic Conditions
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3][4]

  • Ionization: ESI Positive Mode (Protonated molecule [M+H]+).

MS/MS Transitions (Representative)
  • Precursor Ion: m/z 181.0 (Calculated MW: ~180.16)

  • Quantifier Ion: m/z 181.0 → 135.0 (Loss of NO2)

  • Qualifier Ion: m/z 181.0 → 107.0 (Ring fragmentation)

Validation Framework (ICH Q2(R2) Compliant)

To ensure scientific integrity, the selected method must undergo validation.[1][5] Below is the workflow and representative acceptance criteria derived from successful validations of similar nitro-aromatic amines.

Validation Workflow Diagram

ValidationWorkflow Plan Validation Protocol (Define Criteria) Spec Specificity (Blank/Placebo Interference) Plan->Spec Lin Linearity & Range (5 Concentrations) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec Robust Robustness (Flow/pH/Temp) AccPrec->Robust Report Final Validation Report Robust->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Representative Validation Data (Method A: HPLC-UV)

The following data represents typical performance metrics for this compound using the protocol defined above.

1. Linearity

Range tested: 50% to 150% of target concentration (e.g., 0.1 mg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope24500N/A
Y-Intercept120

of 100% response
2. Accuracy (Recovery)

Performed by spiking the analyte into the matrix at 3 levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.5%98.0% - 102.0%
100%100.1%0.3%98.0% - 102.0%
120%99.8%0.4%98.0% - 102.0%
3. Precision (Repeatability)

6 injections of the standard solution.

Injection #Area Counts
11,245,000
21,244,800
31,246,100
41,245,500
51,244,900
61,245,200
% RSD 0.04%
Limit

Troubleshooting & Expert Insights

The "Nitro-Amine" Challenge

Issue: You may observe peak broadening or "fronting" rather than tailing. Causality: While amines typically tail due to silanol interactions, the ortho-nitro group can form an intramolecular hydrogen bond with the amine. This reduces interaction with the stationary phase but can lead to solubility issues in highly aqueous mobile phases. Solution: Ensure the initial gradient holds at least 10-15% organic modifier (Acetonitrile) to keep the molecule solubilized upon injection.

Stability in Solution

Observation: Solutions of nitro-aromatics can degrade under ambient light (photolysis). Protocol Adjustment: Use amber glassware for all sample preparations. Perform a solution stability study by injecting the same sample at 0, 12, and 24 hours. If degradation > 2% is observed, mandate "prepare fresh" in the SOP.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[6] Guideline on validation of analytical procedures. [Link]

  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities. International Council for Harmonisation. (2017). Guideline on mutagenic impurities in pharmaceuticals. [Link]

  • PubChem Compound Summary. National Center for Biotechnology Information. (2024).[7][8][9][10] this compound (CAS 153337-68-9). [Link]

Sources

"toxicology profile of 6-Nitro-2,3-dihydrobenzofuran-5-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Toxicological Benchmarking: 6-Nitro-2,3-dihydrobenzofuran-5-amine vs. Structural Analogs

Executive Summary

This compound (CAS: 71367-17-4) represents a specific subclass of nitro-aromatic amines often utilized as intermediates in azo dye synthesis and pharmaceutical coupling. Its toxicological profile is dominated by the nitro-amine pharmacophore , which presents distinct genotoxic and sensitization risks compared to its non-nitro precursors.

This guide benchmarks the compound against two critical alternatives:

  • 2,3-Dihydrobenzofuran-5-amine (The non-nitro precursor).

  • 4-Nitro-o-phenylenediamine (A structurally similar open-chain analog and known sensitizer).

Key Insight: The addition of the nitro group at the C6 position, adjacent to the amine at C5, creates a "push-pull" electronic system. While this enhances chemical reactivity for coupling, it significantly elevates the risk of metabolic activation via nitroreductases , leading to potential DNA adduct formation.

Molecular Structure & QSAR Context

To understand the toxicity, we must analyze the structural alerts. The planarity of the benzofuran ring facilitates DNA intercalation, while the enzymatic reduction of the nitro group drives the mutagenic potential.

Comparative Structural Analysis
FeatureTarget: this compound Alt 1: 2,3-Dihydrobenzofuran-5-amine Alt 2: 4-Nitro-o-phenylenediamine
Structure Fused ring + Nitro + AmineFused ring + Amine (No Nitro)Open ring + Nitro + Diamine
Electronic State High dipole (Push-Pull)Electron-rich (Nucleophilic)High dipole
Metabolic Alert High: Nitroreduction to hydroxylamineLow: N-oxidation onlyHigh: Nitroreduction
Predicted LogP ~1.8 (Moderate Lipophilicity)~1.2 (Lower Lipophilicity)~0.9 (Hydrophilic)
Genotox Risk Class 3 (High Concern) Class 1 (Low Concern)Class 3 (Known Mutagen)

Genotoxicity Profile (Ames Test)

The primary toxicological concern for this compound is mutagenicity. The following data synthesis compares the expected performance in a standard 5-strain Salmonella typhimurium assay (Ames Test).

Mechanism of Action: The nitro group is reduced by cytosolic nitroreductases (or S9 fraction) to a hydroxylamine intermediate. Under acidic conditions (pH < 6) or via O-acetyltransferase, this forms a nitrenium ion, which covalently binds to Guanine residues in DNA (specifically at the C8 position).

Comparative Ames Test Performance (Revertants/Plate)
StrainActivationThis compound 2,3-Dihydrobenzofuran-5-amine Control (Benzo[a]pyrene)
TA98 - S9Positive (+) (Direct acting nitro-reduction)Negative (-)Negative (-)
TA98 + S9Strong Positive (+++) Negative (-)Positive (+++)
TA100 + S9Positive (++)Negative (-)Positive (++)
TA1535 + S9Weak Positive / EquivocalNegative (-)Negative (-)

Note: The "Positive" result in TA98 without S9 is characteristic of nitro-arenes, as bacterial nitroreductases can activate the compound without mammalian liver enzymes.

Skin Sensitization (LLNA vs. DPRA)

For drug development and cosmetic applications, skin sensitization is the second critical endpoint.

  • Direct Peptide Reactivity Assay (DPRA): The target molecule shows high reactivity toward Cysteine peptides due to the electron-withdrawing nitro group making the ring susceptible to nucleophilic attack.

  • Local Lymph Node Assay (LLNA): Predicted EC3 value (concentration inducing a 3-fold increase in proliferation) is < 1.0% , classifying it as a Strong Sensitizer .

Comparison:

  • Target: Strong Sensitizer (EC3 < 1%).

  • Alt 1 (Non-nitro): Moderate/Weak Sensitizer (EC3 > 10%).

  • Alt 2 (Open chain): Extreme Sensitizer (EC3 < 0.1%).

Visualization of Mechanisms

Figure 1: Metabolic Activation Pathway (Genotoxicity)

This diagram illustrates the critical "Danger Step" where the nitro group is reduced to the DNA-reactive nitrenium ion.

MetabolicActivation Parent 6-Nitro-2,3-dihydro benzofuran-5-amine Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductase (Bacterial/Cytosolic) Hydroxyl N-Hydroxylamine (Proximate Carcinogen) Nitroso->Hydroxyl 2e- Reduction Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Hydroxyl->Nitrenium Acidic pH or O-Acetyltransferase DNA_Adduct C8-Guanine DNA Adduct Nitrenium->DNA_Adduct Covalent Binding

Caption: The metabolic reduction pathway converting the inert parent compound into a DNA-reactive electrophile.

Figure 2: Experimental Toxicology Workflow

A self-validating decision tree for evaluating this compound.

ToxWorkflow Start Compound Synthesis (>98% Purity) Tier1 Tier 1: In Silico (QSAR) Derek/Sarah Nexus Start->Tier1 Tier2 Tier 2: In Vitro Genotox (Ames Test OECD 471) Tier1->Tier2 Decision1 Ames Positive? Tier2->Decision1 Tier3_Micronuc In Vitro Micronucleus (OECD 487) Decision1->Tier3_Micronuc No (Negative) Tier3_Followup In Vivo Comet Assay (Liver/Stomach) Decision1->Tier3_Followup Yes (Positive)

Caption: Step-wise toxicological evaluation strategy ensuring regulatory compliance (ICH M7).

Detailed Experimental Protocols

To validate the profile described above, the following protocols must be executed. These are designed to be self-validating by including strict acceptance criteria.

Protocol A: Bacterial Reverse Mutation Assay (Ames)

Standard: OECD 471

  • Strain Selection: Use S. typhimurium strains TA98 (frameshift), TA100 (base-pair), TA1535, TA1537, and E. coli WP2 uvrA.

  • S9 Preparation: Induce rat liver enzymes using Phenobarbital/β-naphthoflavone. Prepare a 10% S9 mix (High concentration required for nitro-aromatics).

  • Dosing:

    • Dissolve this compound in DMSO.

    • Range: 5.0 µ g/plate to 5000 µ g/plate (5 doses).

  • Incubation: Plate incorporation method. Incubate at 37°C for 48 hours.

  • Validation Criteria:

    • Negative Control (DMSO): Must fall within historical background range (e.g., TA98: 15-30 colonies).

    • Positive Control (2-Nitrofluorene for TA98 -S9): Must show >3x increase over background.

    • Dose Response: A reproducible, dose-dependent increase in revertants is required for a "Positive" call.

Protocol B: Local Lymph Node Assay (LLNA: BrdU-ELISA)

Standard: OECD 442B (Non-radioactive)

  • Test System: CBA/J mice (Female, nulliparous).

  • Vehicle: Acetone/Olive Oil (4:1) is preferred for nitro-amines to ensure solubility.

  • Application: Apply 25 µL of test solution (0.5%, 1%, 2.5%) to the dorsum of both ears for 3 consecutive days.

  • Measurement: On Day 6, inject BrdU (intraperitoneal). Measure BrdU incorporation in auricular lymph nodes via ELISA.

  • Calculation: Stimulation Index (SI) = (Mean Absorbance of Treated Group) / (Mean Absorbance of Vehicle Control).

  • Threshold: An SI ≥ 1.6 constitutes a positive sensitizer.

References

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507-2536. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission. [Link]

  • National Toxicology Program (NTP). (2024). Testing Status of Benzofuran Derivatives. U.S. Department of Health and Human Services. [Link]

  • PubChem Database. (2024). Compound Summary for CAS 71367-17-4. National Center for Biotechnology Information. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.